1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURHFEVMTCZQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372323 | |
| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-24-6 | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole, a heterocyclic compound of interest in pharmaceutical and materials science research. The primary synthetic route detailed herein is the Paal-Knorr synthesis, a robust and widely utilized method for the formation of substituted pyrroles. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.
Introduction
This compound is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[1] The presence of the bromophenyl group offers a versatile handle for further functionalization through various cross-coupling reactions. The core of its synthesis relies on the Paal-Knorr reaction, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[2]
The Paal-Knorr Synthesis: Mechanism and Workflow
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the preparation of pyrroles, furans, and thiophenes from 1,4-diketones.[2] The synthesis of this compound is achieved through the reaction of 2,5-hexanedione with 4-bromoaniline.
Reaction Mechanism
The reaction mechanism for the Paal-Knorr pyrrole synthesis involves several key steps. It begins with the nucleophilic attack of the primary amine (4-bromoaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), which is often protonated under acidic conditions, to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic pyrrole ring. The ring-closing step is typically the rate-determining step of the reaction.[3]
General Experimental Workflow
The synthesis of substituted pyrroles via the Paal-Knorr reaction generally follows a straightforward workflow. This involves the mixing of the reactants, heating with or without a catalyst, followed by product isolation and purification.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole and can be modified for the synthesis of the target compound by substituting aniline with 4-bromoaniline.
Materials:
-
2,5-Hexanedione
-
4-Bromoaniline
-
Ethanol
-
Glacial Acetic Acid
-
Hydrochloric Acid (0.5 M)
-
Methanol/Water (9:1 mixture for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.0 to 1.2 equivalents).
-
Add a suitable solvent such as ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for a specified time (monitoring by TLC is recommended).
-
After completion, cool the reaction mixture in an ice bath.
-
Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a methanol/water mixture to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can often reduce reaction times and improve yields.
Materials:
-
2,5-Hexanedione
-
4-Bromoaniline
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a microwave reaction vial, combine 4-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.0 to 1.2 equivalents).
-
Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following tables summarize reaction conditions and yields for the Paal-Knorr synthesis of various N-substituted pyrroles, providing a comparative basis for the synthesis of this compound.
Table 1: Conventional Synthesis of N-Aryl-2,5-dimethylpyrroles
| Amine | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Ethanol | Acetic Acid | Reflux | 15 min | ~52 | Adapted from[4] |
| Various anilines | Water | Iron(III) chloride | Mild | - | Good to excellent | [5] |
Table 2: Microwave-Assisted Synthesis of N-Aryl-2,5-dimethylpyrroles
| Amine | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline | Ethanol | Acetic Acid | 80 | 15 | 96 | Adapted from[6] |
| Various primary amines | Neat | - | 25-155 | 120-150 | 80-95 | [7] |
Physicochemical and Spectroscopic Data
The following data pertains to the target compound, this compound.
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂BrN | [8] |
| Molecular Weight | 250.13 g/mol | [8] |
| IUPAC Name | 1-(4-bromophenyl)-2,5-dimethylpyrrole | [8] |
| CAS Number | 5044-24-6 | [8] |
| Melting Point | 75-77 °C | [1] |
| Boiling Point | 320.2 °C at 760 mmHg | [1] |
| Appearance | Powder | [1] |
Table 4: Spectroscopic Data (Predicted/Reported for similar compounds)
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, CH₃) | Inferred from[6] |
| ¹³C NMR (CDCl₃, ppm) | δ ~139 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~120 (Ar-C), ~128 (pyrrole-C), ~106 (pyrrole-C), ~13 (CH₃) | Inferred from[6] |
| Mass Spectrometry (m/z) | [M]+ calculated for C₁₂H₁₂BrN: 249.0153; found: - | [8] |
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is most effectively achieved through the Paal-Knorr reaction of 2,5-hexanedione and 4-bromoaniline. This guide provides the necessary theoretical background, detailed experimental protocols, and comparative quantitative data to enable researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science. Both conventional and microwave-assisted methods offer viable routes, with the latter often providing advantages in terms of reaction time and yield.
References
- 1. orgchemres.org [orgchemres.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's characteristics, synthesis protocols, and explores its potential therapeutic applications based on existing literature on related compounds.
Core Properties
This compound, with the CAS number 5044-24-6, is a substituted pyrrole derivative.[1] Its core structure consists of a central pyrrole ring, substituted at the nitrogen atom with a 4-bromophenyl group and at the 2 and 5 positions with methyl groups. This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in various chemical syntheses.[2]
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂BrN | [1] |
| Molecular Weight | 250.13 g/mol | [1] |
| Appearance | Powder | LookChem |
| Melting Point | 75-77 °C | LookChem |
| Boiling Point | 320.2 °C at 760 mmHg | LookChem |
| Density | 1.31 g/cm³ | LookChem |
| Flash Point | 147.5 °C | LookChem |
| Refractive Index | 1.586 | [3] |
| Solubility | Soluble in Methanol | LookChem |
| Storage Temperature | 2-8 °C | LookChem |
Spectral Data
| ¹H NMR (Estimated) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons on Bromophenyl Ring | 7.5 - 7.7 | d | 2H | Ar-H ortho to Br |
| Protons on Bromophenyl Ring | 7.1 - 7.3 | d | 2H | Ar-H meta to Br |
| Pyrrole Protons | 5.9 - 6.1 | s | 2H | Pyrrole C3, C4-H |
| Methyl Protons | 2.0 - 2.2 | s | 6H | C2, C5-CH₃ |
| ¹³C NMR (Estimated) | Chemical Shift (ppm) | Assignment |
| Quaternary Carbon | 138 - 140 | C-Br |
| Aromatic Carbons | 132 - 134 | Ar-CH |
| Aromatic Carbons | 128 - 130 | Ar-CH |
| Pyrrole Quaternary Carbons | 127 - 129 | C2, C5 of Pyrrole |
| Pyrrole Carbons | 106 - 108 | C3, C4 of Pyrrole |
| Methyl Carbons | 12 - 14 | -CH₃ |
Synthesis Protocol: Paal-Knorr Pyrrole Synthesis
The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (4-bromoaniline).[2][4]
General Experimental Protocol
The following is a generalized procedure based on the principles of the Paal-Knorr synthesis.
Materials:
-
Hexane-2,5-dione
-
4-Bromoaniline
-
Glacial Acetic Acid (or another suitable acid catalyst)
-
Ethanol (or another suitable solvent)
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-bromoaniline in a minimal amount of ethanol.
-
To this solution, add 1.1 equivalents of hexane-2,5-dione.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activity and Applications
While specific biological data for this compound is limited in the public domain, the broader class of substituted pyrroles exhibits a wide range of pharmacological activities.[6] This suggests that the target compound could be a candidate for further investigation in several therapeutic areas. The presence of the 4-bromophenyl moiety is a common feature in many biologically active compounds.
Anticancer Potential
Numerous pyrrole derivatives have demonstrated significant anticancer activity.[7] Studies have shown that substituted pyrroles can induce cytotoxicity in various cancer cell lines, including breast, lung, and colon cancer.[8][9] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. Given that brominated compounds have also shown cytotoxic effects on cancer cells, this compound warrants investigation for its potential as an anticancer agent.[8]
Androgen Receptor Antagonism
Derivatives of 4-phenylpyrrole have been identified as potent antagonists of the androgen receptor (AR).[10] AR antagonists are a cornerstone in the treatment of prostate cancer, including castration-resistant forms.[11][12] The structural similarity of this compound to known AR antagonists suggests that it may also exhibit this activity. Further research, including competitive binding assays and functional assays measuring AR-mediated gene transcription, is necessary to confirm this potential.
Visualizations
Paal-Knorr Synthesis Workflow
The following diagram illustrates the general workflow for the Paal-Knorr synthesis of this compound.
Caption: Workflow for the Paal-Knorr Synthesis.
Proposed Mechanism of Androgen Receptor Antagonism
This diagram illustrates a simplified, hypothetical signaling pathway for the antagonism of the androgen receptor by a compound like this compound.
References
- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Identification of Promising Drug Candidates against Prostate Cancer through Computationally-Driven Drug Repurposing | MDPI [mdpi.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. ViewArticleDetail [ijpronline.com]
- 10. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 5044-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and potential applications of the compound with CAS number 5044-24-6, scientifically known as 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole. This N-arylpyrrole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional organic materials. The pyrrole scaffold is a prominent feature in many biologically active compounds, and the introduction of a bromophenyl substituent offers a handle for further chemical modifications, making it a compound of significant interest for drug discovery and development.[1]
Chemical and Physical Properties
This compound is a solid at room temperature with a slightly pale yellow appearance.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 5044-24-6 | [3] |
| Molecular Formula | C₁₂H₁₂BrN | [3] |
| Molecular Weight | 250.13 g/mol | [3] |
| IUPAC Name | 1-(4-bromophenyl)-2,5-dimethylpyrrole | [3] |
| Synonyms | 1-(4-Bromophenyl)-2,5-dimethylpyrrole, 2,5-Dimethyl-1-(4-bromophenyl)-1H-pyrrole | |
| Appearance | Slightly pale yellow solid | [2] |
| Melting Point | 75-77 °C | |
| Boiling Point | 320.2 °C at 760 mmHg | |
| Density | 1.31 g/cm³ | |
| Solubility | Soluble in methanol. |
Synthesis
The most common and efficient method for the synthesis of 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-bromoaniline, typically in the presence of an acid catalyst.[5][6]
Reaction Mechanism: Paal-Knorr Pyrrole Synthesis
The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol is adapted from the established procedure for the synthesis of 2,5-dimethyl-1-phenylpyrrole.[7]
Materials:
-
Hexane-2,5-dione
-
4-Bromoaniline
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (catalyst)
-
0.5 M Hydrochloric Acid (for precipitation)
-
Methanol/water mixture (9:1 for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (2.0 mmol) and hexane-2,5-dione (2.0 mmol).
-
Add 0.5 mL of methanol or ethanol to the flask.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure this compound.
Experimental Workflow
Analytical Data
| Analytical Technique | Data | Source/Reference |
| ¹³C NMR | Data available in the PubChem database. | [3][8] |
| GC-MS | A GC-MS spectrum is available in the PubChem database. | [3][8] |
| ¹H NMR | While a specific spectrum for this compound is not provided, the supporting information of a study on related compounds shows typical shifts for aryl-substituted pyrroles. | [9] |
| IR Spectrum | An IR spectrum for the parent compound, 2,5-dimethyl-1H-pyrrole, is available in the NIST Chemistry WebBook and can serve as a reference for the pyrrole core vibrations. | [10][11][12][13] |
Uses and Potential Applications
This compound is a versatile intermediate with applications in several fields:
-
Pharmaceutical Synthesis: The pyrrole nucleus is a common scaffold in many biologically active compounds. This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituent provides a site for further functionalization through cross-coupling reactions.[1]
-
Agrochemical Industry: Similar to its use in pharmaceuticals, this compound can be a precursor for the development of new pesticides and herbicides.[1]
-
Organic Electronics: The electronic properties of the pyrrole ring make it a suitable building block for organic semiconductors and conducting polymers. The 4-bromophenyl group can be used to tune the electronic properties of the resulting materials.[1]
Biological Activity
While no specific biological activity data has been reported for this compound, numerous studies have demonstrated the significant antimicrobial and anticancer activities of structurally related N-aryl-2,5-dimethylpyrroles.
Potential Antimicrobial and Antitubercular Activity
Several studies have highlighted the potent activity of N-aryl-2,5-dimethylpyrrole derivatives against various bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[4][14][15] For instance, a series of N-phenyl-2,5-dimethylpyrrole derivatives, designed as hybrids of the antitubercular agents BM212 and SQ109, have shown high potency against M. tuberculosis.[15] The presence of a halogen on the phenyl ring is often associated with enhanced biological activity. Therefore, it is plausible that this compound could exhibit similar antitubercular or broader antimicrobial properties.
Potential Anticancer Activity
The pyrrole scaffold is also present in a number of anticancer agents. While specific cytotoxicity data for this compound is not available, related bromopyrrole compounds have been shown to inhibit the proliferation of various human cancer cell lines. Further investigation into the anticancer potential of this compound is warranted.
Conclusion
This compound (CAS 5044-24-6) is a readily accessible and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Paal-Knorr reaction allows for its efficient production. While direct biological data for this specific compound is limited, the well-documented activities of its structural analogs strongly suggest its potential as a scaffold for the development of novel antimicrobial and anticancer agents. This technical guide provides a solid foundation for researchers and scientists interested in exploring the properties and applications of this promising compound. Further research is encouraged to fully elucidate its biological profile and unlock its therapeutic and technological potential.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 10. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]
- 11. 2,5-Dimethyl-1H-pyrrole(625-84-3) IR Spectrum [chemicalbook.com]
- 12. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
The Paal-Knorr Synthesis of N-Aryl Pyrroles: A Mechanistic and Practical Guide
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its independent discovery by Carl Paal and Ludwig Knorr in 1884, remains a highly efficient and versatile method for the preparation of substituted pyrroles.[1][2] This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, offers a direct route to the pyrrole core, a privileged scaffold in numerous natural products, pharmaceuticals, and advanced materials.[3][4] This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of N-aryl pyrroles, supported by quantitative data and detailed experimental protocols for researchers and professionals in drug development.
Core Reaction Mechanism
The synthesis of N-aryl pyrroles via the Paal-Knorr reaction is typically conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction.[5] The established mechanism proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the aryl amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.
The reaction is generally understood to follow a hemiaminal cyclization pathway, which has been supported by both experimental evidence and density functional theory (DFT) calculations.[1][2][6] The key mechanistic steps are as follows:
-
Hemiaminal Formation: The primary aryl amine attacks one of the carbonyl carbons of the 1,4-diketone, forming a hemiaminal intermediate.[1]
-
Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[2][7]
-
Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic N-aryl pyrrole ring.[1][7]
While an alternative mechanism involving the formation of an enamine has been considered, studies have shown that the hemiaminal pathway is the preferred route.[2][5][6]
Caption: Mechanism of the Paal-Knorr N-Aryl Pyrrole Synthesis.
Quantitative Data Overview
The efficiency of the Paal-Knorr synthesis of N-aryl pyrroles is significantly influenced by the choice of catalyst, reaction conditions, and the nature of the substrates. A wide range of catalysts, including Brønsted and Lewis acids, have been employed to promote the reaction.[2][8] The following table summarizes quantitative data from various studies, highlighting the performance of different catalytic systems.
| 1,4-Diketone | Aryl Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 15 min | - | [3] |
| 2,5-Hexanedione | Various Anilines | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 68-97 | [8] |
| 2,5-Hexanedione | Various Anilines | Vitamin B1 | Ethanol | RT | 1 h | 25-94 | [9] |
| 2,5-Hexanedione | Aniline | Choline chloride/urea | - | 80 | 12-24 h | 56-99 | [9] |
| 2,5-Dimethoxytetrahydrofuran | Various Anilines | Iron(III) chloride | Water | - | - | Good to excellent | [10] |
| Various 1,4-Diketones | Various Anilines | Acetic Acid | - | 120-150 (MW) | 2-10 min | 65-89 | [11][12] |
| Substituted 1,4-Diketones | Substituted Anilines | Fe(OTf)₃ / Chiral Phosphoric Acid | CCl₄/Cyclohexane | 0 | 4 days | 83-95 | [13] |
| 2,5-Hexanedione | Various Anilines | Salicylic Acid | Solvent-free | MW | 15 s | up to 92 | [12] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-aryl pyrroles using conventional heating, microwave irradiation, and a heterogeneous catalyst.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole[3][15]
This protocol describes a microscale synthesis using conventional heating.
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
9:1 Methanol/Water mixture (for recrystallization)
-
-
Procedure:
-
In a suitable flask, combine aniline and hexane-2,5-dione in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Protocol 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles[3][12]
This protocol details a rapid synthesis using microwave irradiation.
-
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 1.0 mmol)
-
Primary Aryl Amine (e.g., aniline, 1.2 mmol)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add the primary aryl amine and a catalytic amount of glacial acetic acid to the vial.
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic layer.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Heterogeneous Catalysis using Alumina (CATAPAL 200)[8][9]
This protocol describes a solvent-free synthesis using a commercially available alumina catalyst.
-
Materials:
-
Acetonylacetone (2,5-hexanedione, 1.0 mmol)
-
Primary Aryl Amine (1.0 mmol)
-
CATAPAL 200 (e.g., 40 mg)
-
-
Procedure:
-
In a reaction vessel, mix acetonylacetone and the primary aryl amine.
-
Add the CATAPAL 200 catalyst to the mixture.
-
Heat the reaction mixture at 60 °C for 45 minutes under solvent-free conditions.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The catalyst can be separated by centrifugation and filtration for potential reuse.
-
The organic extract is then concentrated, and the product is purified if necessary.
-
Caption: General experimental workflows for Paal-Knorr synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 9. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Among the myriad of substituted pyrroles, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole stands out as a versatile and strategically important building block in the synthesis of novel therapeutic agents. Its unique structural features, including a reactive bromophenyl group, a stable dimethylpyrrole core, and favorable physicochemical properties, make it an attractive starting point for the development of drugs targeting a range of diseases, from bacterial infections to cancer and inflammatory disorders.
This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in medicinal chemistry. It delves into detailed experimental protocols for the synthesis of bioactive derivatives, presents quantitative biological data, and visualizes key synthetic and signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid with a molecular weight of 250.13 g/mol . Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK-- |
| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |
| Melting Point | 75-77 °C | --INVALID-LINK-- |
| Boiling Point | 320.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.31 g/cm³ | --INVALID-LINK-- |
| LogP | 3.8 | --INVALID-LINK-- |
The most common and efficient method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 4-bromoaniline.
Figure 1: Paal-Knorr synthesis of this compound.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
Hexane-2,5-dione
-
4-Bromoaniline
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a minimal amount of ethanol.
-
Add hexane-2,5-dione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Applications in Medicinal Chemistry
The presence of the 4-bromophenyl moiety provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse chemical functionalities, leading to the generation of large and structurally varied compound libraries for biological screening.
Figure 2: Derivatization of the core scaffold via cross-coupling reactions.
Antibacterial Agents
A promising strategy for developing new antibacterial agents involves the derivatization of the this compound scaffold to synthesize benzohydrazide derivatives. These compounds have shown potent inhibitory activity against key bacterial enzymes such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.
A key synthetic intermediate is 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which can be prepared from this compound via carboxylation. This carboxylic acid can then be converted to a variety of benzohydrazide derivatives.
Figure 3: Synthetic workflow for benzohydrazide antibacterial agents.
Experimental Protocol: Synthesis of Benzohydrazide Derivatives
Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Prepare the Grignard reagent from this compound and magnesium turnings in dry THF.
-
Bubble dry carbon dioxide gas through the Grignard solution at 0 °C.
-
Quench the reaction with acidic water and extract the product with ethyl acetate.
-
Purify the crude product by recrystallization to obtain the carboxylic acid.
Step 2: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
-
Convert the carboxylic acid to its methyl ester using thionyl chloride and methanol.
-
Reflux the methyl ester with hydrazine hydrate in ethanol to yield the benzohydrazide.
Step 3: Synthesis of Final Benzohydrazide Derivatives
-
React the benzohydrazide with various substituted chloroacetyl chlorides in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine).
-
Purify the final products by column chromatography.
Biological Activity:
The synthesized benzohydrazide derivatives have demonstrated significant antibacterial and antitubercular activities. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. tuberculosis H37Rv (MIC, µg/mL) |
| Derivative A | 12.5 | 25 | 6.25 |
| Derivative B | 6.25 | 12.5 | 3.12 |
| Ciprofloxacin | 3.12 | 1.56 | - |
| Isoniazid | - | - | 0.05 |
Anticancer Agents
The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors, a major class of anticancer drugs. The bromophenyl group allows for Suzuki coupling reactions to introduce various aryl and heteroaryl moieties, which can interact with the ATP-binding site of kinases like VEGFR-2 and p38 MAPK.
Figure 4: Synthesis of kinase inhibitors via Suzuki coupling.
Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture and degas the solution.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Anticancer Activity:
Derivatives synthesized via this route have shown potent inhibitory activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Diaryl-pyrrole 1 | HCT-116 (Colon) | 5.2 |
| Diaryl-pyrrole 2 | MCF-7 (Breast) | 8.7 |
| Sorafenib | HCT-116 (Colon) | 2.5 |
Anti-inflammatory Agents
The pyrrole scaffold is also prominent in the design of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes. The Heck reaction of this compound with various acrylates can lead to the synthesis of cinnamic acid derivatives, which are known to possess anti-inflammatory properties.
Figure 5: Synthesis of COX inhibitors via the Heck reaction.
Experimental Protocol: Heck Reaction for Anti-inflammatory Agent Synthesis
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add ethyl acrylate (1.5 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Heat the mixture to 100-120 °C under an inert atmosphere for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract with ether.
-
Purify the resulting ester by column chromatography.
-
Hydrolyze the ester using aqueous sodium hydroxide to obtain the final carboxylic acid derivative.
Anti-inflammatory Activity:
The synthesized acrylic acid derivatives have shown selective inhibition of the COX-2 enzyme.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Acrylic Acid Derivative | 15.8 | 0.75 | 21.1 |
| Celecoxib | 15.2 | 0.04 | 380 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular libraries. The derivatives synthesized from this scaffold have demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents. The detailed synthetic protocols and biological data presented in this guide underscore the importance of this compound in the ongoing quest for novel and effective therapeutics. Further exploration of this privileged scaffold is certain to yield new and exciting drug candidates in the future.
Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. This pyrrole derivative is a valuable building block in medicinal chemistry and materials science. This document compiles available experimental and predicted spectroscopic data, a detailed experimental protocol for its synthesis via the Paal-Knorr reaction, and a visual representation of the synthetic and analytical workflow.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Referenced) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~ 7.6 (d) | 2H, Aromatic CH (ortho to Br) | ~ 139 | C (quaternary, C-N) |
| ~ 7.2 (d) | 2H, Aromatic CH (meta to Br) | ~ 132 | 2C, Aromatic CH (ortho to Br) |
| ~ 5.9 (s) | 2H, Pyrrole CH | ~ 129 | 2C, Pyrrole C-CH₃ |
| ~ 2.0 (s) | 6H, Methyl CH₃ | ~ 121 | C (quaternary, C-Br) |
| ~ 107 | 2C, Pyrrole CH | ||
| ~ 13 | 2C, Methyl CH₃ | ||
| Note: ¹H NMR chemical shifts are predicted based on analogous compounds. ¹³C NMR data is referenced in the PubChem database, but specific experimental values are not publicly listed[1]. |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Mass Spectrometry (Predicted) | Infrared (IR) Spectroscopy (Predicted) | ||
| m/z | Adduct/Fragment | Wavenumber (cm⁻¹) | Assignment |
| 250.02258 | [M+H]⁺ | ~ 3100-3000 | Aromatic C-H stretch |
| 272.00452 | [M+Na]⁺ | ~ 2950-2850 | Aliphatic C-H stretch (CH₃) |
| 249.01475 | [M]⁺ | ~ 1600, 1490 | Aromatic C=C stretch |
| 248.00802 | [M-H]⁻ | ~ 1070 | C-N stretch |
| ~ 1010 | C-Br stretch | ||
| Note: Mass spectrometry data is based on predicted values for common adducts[2]. IR peaks are predicted based on characteristic functional group absorptions. |
Synthesis via Paal-Knorr Reaction
The most common and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of hexane-2,5-dione with a primary amine, in this case, 4-bromoaniline, typically under acidic conditions.[3][4][5]
Experimental Protocol
This protocol is adapted from a microscale procedure for the synthesis of the analogous compound, 2,5-dimethyl-1-phenylpyrrole.[6]
Materials:
-
4-Bromoaniline
-
Hexane-2,5-dione
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid (aqueous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1 equivalent), hexane-2,5-dione (1 equivalent), and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Add 0.5 M aqueous hydrochloric acid to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a methanol/water mixture (e.g., 9:1 v/v) to yield the purified this compound.
Synthetic and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound. Researchers can use this information to inform their synthetic strategies and to aid in the characterization of this and related compounds.
References
- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. chemistry-online.com [chemistry-online.com]
The Ascendant Therapeutic Potential of Bromophenyl-Substituted Pyrroles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, bromophenyl-substituted pyrroles have emerged as a particularly potent class of compounds, demonstrating a diverse range of biological activities. This in-depth technical guide synthesizes the current understanding of these molecules, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Biological Activities and Mechanisms of Action
Bromophenyl-substituted pyrroles exert their biological effects through various mechanisms, primarily by interacting with key cellular targets involved in proliferation, survival, and microbial growth.
Anticancer Activity
A significant body of research highlights the potent anti-proliferative and pro-apoptotic effects of bromophenyl-substituted pyrroles against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways in cancer progression.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several bromophenyl-pyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling cascades that are crucial for tumor angiogenesis and cell proliferation.[1][2][3]
-
Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] Mechanistic studies reveal that they can trigger the intrinsic apoptotic pathway, characterized by the involvement of caspases.[4][5] Evidence suggests that treatment with these compounds leads to the cleavage of caspase-9 and caspase-3, key executioners of apoptosis.[4]
-
Cell Cycle Arrest: Bromophenyl-substituted pyrroles can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5] Studies have demonstrated that these compounds can cause cell cycle arrest in the G1 phase.[4]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Bromophenyl-substituted pyrroles have demonstrated promising activity against various bacterial and fungal pathogens. Their efficacy is often attributed to the presence of the halogen atom, which can enhance their lipophilicity and ability to penetrate microbial cell membranes.
Quantitative Biological Data
The biological potency of bromophenyl-substituted pyrroles has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Bromophenyl-Substituted Pyrrole Derivatives (IC₅₀ Values)
| Compound Class | Cancer Cell Line | Target/Pathway | IC₅₀ (µM) | Reference(s) |
| N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | COLO-205 (in vivo) | PDGFRβ, VEGFR-2 | Tumor growth inhibition | [1][2][3] |
| N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) | LOVO, HeLa | Apoptosis, Cell Cycle Arrest | Not specified | [4][5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | Tubulin Inhibition | Growth Inhibition at 10 µM | [6] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | MCF-7 (Breast Cancer) | Aurora A Kinase | 168.78 | [7] |
Table 2: Antimicrobial Activity of Bromophenyl-Substituted Pyrrole Derivatives (MIC Values)
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | |
| Pyrrole benzamide derivatives | Escherichia coli | 3.12 - 12.5 | |
| Monochloride-substituted streptopyrroles | Staphylococcus aureus | 0.7 - 2.9 (µM) | |
| Monochloride-substituted streptopyrroles | Bacillus subtilis | 0.7 - 2.9 (µM) | |
| Monochloride-substituted streptopyrroles | Micrococcus luteus | 0.7 - 2.9 (µM) | |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.03 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of bromophenyl-substituted pyrroles.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][8]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)[9]
-
Complete growth medium (specific to the cell line)[9]
-
Fetal Bovine Serum (FBS)[9]
-
Penicillin-Streptomycin solution[9]
-
Trypsin-EDTA solution[9]
-
Phosphate-Buffered Saline (PBS), sterile[9]
-
Test compound (bromophenyl-substituted pyrrole)
-
Dimethyl sulfoxide (DMSO), sterile[9]
-
96-well cell culture plates, sterile[9]
-
MTT solution (5 mg/mL in PBS)[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9] Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8][9]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates[10]
-
Test compound (bromophenyl-substituted pyrrole)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile diluent (e.g., saline)[10]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes modulated by bromophenyl-substituted pyrroles are essential for a clear understanding of their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Conclusion
Bromophenyl-substituted pyrroles represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with an increasing understanding of their mechanisms of action, positions them as strong candidates for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their pharmacokinetic and pharmacodynamic profiles in more complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, this guide illustrates key reaction mechanisms, experimental workflows, and potential downstream applications through Graphviz diagrams.
Introduction
This compound and its derivatives are important intermediates in the development of pharmaceuticals and organic electronic materials.[1] The presence of the pyrrole nucleus, a privileged scaffold in medicinal chemistry, coupled with the reactive handle of the bromo-aryl group, allows for extensive molecular diversification, making these compounds highly sought after in drug discovery programs and for the synthesis of advanced materials. The primary and most efficient method for synthesizing this class of compounds is the Paal-Knorr pyrrole synthesis.[2][3][4]
Core Synthetic Methodology: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-bromoaniline, typically under acidic conditions.[3][4] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]
Modern advancements have introduced several variations to the classical Paal-Knorr synthesis, including the use of microwave irradiation and various catalysts to improve reaction efficiency, reduce reaction times, and promote greener chemical processes.[5][6][7]
Reaction Mechanism
The generally accepted mechanism for the Paal-Knorr pyrrole synthesis is depicted below. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,4-diketone, making it more susceptible to nucleophilic attack by the primary amine.
Data Presentation: A Comparative Analysis of Synthetic Methods
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for different synthetic approaches, allowing for a clear comparison of their efficiency.
Table 1: Conventional Heating Methods
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrochloric Acid (catalytic) | Ethanol | Reflux | 1-4 h | ~79% | [8] (analogous) |
| Acetic Acid | Glacial Acetic Acid | 118 | 2 h | Good | (General Paal-Knorr) |
| None (neat) | None | 60 | 45 min | 47% | [9] (analogous) |
| Alumina (CATAPAL 200) | None | 60 | 45 min | 68-97% | [9] (analogous) |
Table 2: Microwave-Assisted Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Salicylic Acid | None | Not specified | 15 s | 92% | [7] |
| Iodine (5 mol%) | None | 120-140 | 2-5 min | High | [2] (analogous) |
| Acetic Acid | Ethanol | 120-150 | 2-10 min | 65-89% | [6][10] |
| None | Water | 180 | 3 min | Good | [6] (analogous) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both conventional and microwave-assisted techniques.
Protocol 1: Conventional Synthesis with Acid Catalysis
Materials:
-
Hexane-2,5-dione
-
4-Bromoaniline
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in ethanol.
-
Add hexane-2,5-dione (1.05 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Microwave-Assisted Synthesis with Salicylic Acid Catalyst
Materials:
-
Hexane-2,5-dione
-
4-Bromoaniline
-
Salicylic Acid (crystalline)
-
Diethyl ether
Procedure:
-
In a microwave-safe vial, combine 4-bromoaniline (1.0 eq), hexane-2,5-dione (1.0 eq), and crystalline salicylic acid (10 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 15 seconds at a suitable power level to maintain a controlled temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Add diethyl ether to the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow: Conventional vs. Microwave Synthesis
The following diagram illustrates the comparative workflows for the conventional and microwave-assisted synthesis of this compound.
Downstream Application: A Hypothetical Drug Discovery Pathway
The synthesized this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[11]
References
- 1. lookchem.com [lookchem.com]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.
Chemical Identity and Structure
IUPAC Name: 1-(4-bromophenyl)-2,5-dimethylpyrrole[1]
Synonyms: 1-(4-Bromophenyl)-2,5-dimethylpyrrole, AKOS BB-3545, 2,5-Dimethyl-1-(4-bromophenyl)-1H-pyrrole[2]
CAS Number: 5044-24-6[1]
Chemical Structure: The molecule consists of a central five-membered pyrrole ring. A 4-bromophenyl group is attached to the nitrogen atom (position 1) of the pyrrole ring. Two methyl groups are substituted at positions 2 and 5 of the pyrrole ring.
Molecular Formula: C₁₂H₁₂BrN[1][2]
Molecular Weight: 250.13 g/mol [1]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and computed properties of this compound.
| Property | Value | Reference |
| Physical State | Powder | [2] |
| Melting Point | 75-77 °C | [2] |
| Boiling Point | 320.2 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | -3.33 ± 0.70 | [2] |
| XLogP3 (Predicted) | 3.8 | [3] |
| Monoisotopic Mass | 249.01531 Da | [1] |
Synthesis
The primary synthetic route to this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7] In this case, the reaction occurs between 2,5-hexanedione and 4-bromoaniline.
General Reaction Scheme
Caption: Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of an N-aryl-2,5-dimethylpyrrole via the Paal-Knorr reaction, which can be adapted for the synthesis of this compound.[8][9]
Materials:
-
2,5-Hexanedione
-
4-Bromoaniline
-
Glacial Acetic Acid (as solvent and catalyst) or another suitable solvent like ethanol with a catalytic amount of acid.
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-hexanedione (1.0 to 1.1 equivalents).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing water or an ice-water mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water to remove residual acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Experimental Workflow
Caption: General workflow for Paal-Knorr pyrrole synthesis.
Biological and Pharmacological Context
While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of N-phenylpyrrole derivatives has garnered significant interest in drug discovery.
Potential as Androgen Receptor Antagonists
Derivatives of 4-phenylpyrrole have been designed and synthesized as novel androgen receptor (AR) antagonists.[10] These compounds have shown efficacy against castration-resistant prostate cancer cells, including those resistant to existing therapies.[10] The AR signaling pathway is a critical driver in the development and progression of prostate cancer.
The canonical androgen receptor signaling pathway is initiated by the binding of androgens (like testosterone or dihydrotestosterone) to the AR in the cytoplasm. This binding causes the dissociation of heat shock proteins, leading to AR dimerization and translocation into the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes involved in cell proliferation and survival.[11][12][13] Antagonists would interfere with this process, likely by preventing ligand binding or subsequent conformational changes required for activation.
Androgen Receptor Signaling Pathway
Caption: Simplified androgen receptor signaling pathway.
Applications
Beyond its potential in medicinal chemistry, this compound serves as a versatile building block in other areas:
-
Agrochemicals: It is used as a precursor in the synthesis of certain pesticides and other crop protection agents.
-
Organic Electronics: The electronic properties of the pyrrole ring make this compound a useful intermediate for the development of organic semiconductors and conducting materials.
Conclusion
This compound is a readily accessible N-aryl pyrrole derivative with established utility as a chemical intermediate. Its synthesis is straightforward via the Paal-Knorr reaction. While its specific biological profile is not extensively documented, the known activity of related compounds, particularly as androgen receptor antagonists, suggests that it and its derivatives are of significant interest for further investigation in the field of drug discovery, especially for hormone-dependent cancers. Its applications in agrochemicals and materials science further underscore its versatility as a chemical building block.
References
- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Guide: Solubility and Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents a predictive solubility profile based on general chemical principles and available qualitative information. Furthermore, it outlines a standard experimental protocol for determining the solubility of this compound and a generalized workflow for its synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂BrN | [1] |
| Molecular Weight | 250.13 g/mol | [1] |
| Melting Point | 75-77 °C | [2] |
| Boiling Point | 320.2 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| Appearance | Powder | [2] |
Predicted Solubility Profile
While quantitative solubility data for this compound is not extensively documented, a qualitative assessment suggests it is soluble in methanol[2]. Based on the compound's structure—a substituted aromatic pyrrole with a nonpolar bromophenyl group and slightly polar pyrrole ring—we can predict its solubility in other common organic solvents using the "like dissolves like" principle. The following table provides an estimated solubility profile.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The compound possesses some polarity from the pyrrole ring, limiting its solubility in highly nonpolar solvents. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of both the solvent and the bromophenyl group should facilitate dissolution. |
| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane should effectively solvate the compound. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity to dissolve the compound. |
| Acetone | Polar Aprotic | High | The polarity of acetone is expected to lead to good solubility. |
| Ethanol | Polar Protic | Moderate | The compound should be soluble, but potentially less so than in methanol due to the longer alkyl chain of the solvent. |
| Methanol | Polar Protic | Soluble[2] | The compound is known to be soluble in methanol[2]. |
| Water | Polar Protic | Low | The largely nonpolar structure of the molecule suggests poor solubility in water. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.
-
For UV-Vis analysis, the molar absorptivity of the compound at a specific wavelength needs to be determined to calculate the concentration using the Beer-Lambert law.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the solvent.
-
Synthesis Workflow
This compound is typically synthesized via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (4-bromoaniline).
Caption: Generalized workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. This versatile building block is of significant interest in medicinal chemistry and materials science, enabling the synthesis of a wide array of biaryl and heteroaryl structures. The bromo-aryl moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1]
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a base.[3] This methodology is distinguished by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the required reagents.[4]
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic arylboronic acid can be represented as follows:
Figure 1: General Suzuki coupling reaction of this compound.
Data Presentation: Typical Reaction Parameters
While specific reaction conditions should be optimized for each unique substrate combination, the following table summarizes typical parameters for Suzuki coupling reactions involving aryl bromides, which can be adapted for this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst choice is crucial and can significantly impact yield and reaction time.[5][6] Pd(dppf)Cl₂ has been shown to be highly effective for similar transformations.[5] |
| Ligand | PPh₃, dppf, SPhos, JohnPhos | Often used with Pd(OAc)₂ to form the active catalyst in situ. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical and can influence the reaction rate.[5][7] Aqueous solutions of inorganic bases are commonly employed. |
| Solvent | Dioxane/H₂O, DME, Toluene, DMF | A mixture of an organic solvent and water is frequently used to dissolve both the organic and inorganic reagents.[6][7] |
| Temperature | 70 - 110 °C | The reaction temperature often needs to be elevated to drive the reaction to completion.[7] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst.[7] |
| Yield | Moderate to Excellent | Yields are highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on general procedures for similar Suzuki reactions and should be optimized for specific applications.[7]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Suzuki coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Palladium Catalysts for Suzuki Coupling of Aryl Bromides
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is widely employed in academic research and the pharmaceutical and fine chemical industries for the synthesis of a vast array of organic molecules, including biaryls, polyolefins, and styrenes.[2] The reaction's popularity stems from its mild reaction conditions, tolerance of a broad range of functional groups, the commercial availability and low toxicity of its reagents, and the formation of non-toxic byproducts.[2]
Palladium-based catalysts are the most effective and widely used for the Suzuki-Miyaura coupling. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the resulting arylpalladium(II) halide with a boronic acid (activated by a base), and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.[3][4]
This document provides detailed application notes and protocols for the use of various palladium catalyst systems in the Suzuki coupling of aryl bromides.
Catalyst Systems
The choice of palladium precursor and, critically, the supporting ligand, is paramount to the success of the Suzuki coupling, influencing reaction rates, catalyst loadings, and substrate scope. For the coupling of aryl bromides, several highly efficient catalyst systems have been developed.
1. Palladium Acetate (Pd(OAc)₂) with Buchwald Ligands:
Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, have proven to be exceptionally effective for a wide range of palladium-catalyzed cross-coupling reactions.[5] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly noteworthy for their ability to promote the coupling of a diverse array of aryl and heteroaryl bromides, often at low catalyst loadings and even at room temperature.[5][6] The steric bulk and electron-donating nature of these ligands facilitate the formation of the active monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle.[3]
2. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Tri(tert-butyl)phosphine (P(t-Bu)₃):
The combination of Pd₂(dba)₃ with the sterically demanding and electron-rich tri(tert-butyl)phosphine ligand is a highly active catalyst system for the Suzuki coupling of aryl bromides.[7] This system is effective for a broad spectrum of substrates, including sterically hindered aryl bromides, and can often facilitate reactions at room temperature.[7]
3. Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂):
While perhaps considered a more "classical" catalyst, PdCl₂(PPh₃)₂ remains a reliable and effective catalyst for many Suzuki coupling applications, particularly under microwave irradiation, which can significantly accelerate reaction times.[8]
Data Presentation
The following tables summarize the performance of different palladium catalyst systems in the Suzuki coupling of various aryl bromides with phenylboronic acid.
Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid using Pd(OAc)₂ and SPhos
| Entry | Aryl Bromide | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 0.1 | K₃PO₄ | Toluene/H₂O | 110 | 24 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 0.1 | K₃PO₄ | Toluene/H₂O | 110 | 24 | 98 |
| 3 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 0.1 | K₃PO₄ | Toluene/H₂O | 110 | 24 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 0.1 | K₃PO₄ | Toluene/H₂O | 110 | 24 | 88 |
| 5 | 2-Bromotoluene | 2-Methyl-1,1'-biphenyl | 0.2 | K₂CO₃ | iPrOH/H₂O | 80 | 12 | 85 |
| 6 | 1-Bromo-2,5-dimethoxybenzene | 2,5-Dimethoxy-1,1'-biphenyl | 0.2 | K₂CO₃ | iPrOH/H₂O | 80 | 12 | 89 |
Data synthesized from multiple sources for illustrative purposes.[6][9]
Table 2: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid using Pd₂(dba)₃ and P(t-Bu)₃
| Entry | Aryl Bromide | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 1.0 | K₃PO₄ | Dioxane | RT | 12 | 97 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 1.0 | K₃PO₄ | Dioxane | RT | 12 | 98 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 1.0 | K₃PO₄ | Dioxane | RT | 12 | 95 |
| 4 | 2-Bromotoluene | 2-Methyl-1,1'-biphenyl | 1.5 | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |
Data synthesized from multiple sources for illustrative purposes.[7][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides using Pd(OAc)₂ and SPhos
This protocol is adapted from methodologies employing Buchwald ligands.[6]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides using Pd₂(dba)₃ and P(t-Bu)₃
This protocol is based on established methods for highly active palladium catalyst systems.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, P(t-Bu)₃, the aryl bromide, the arylboronic acid, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (typically 1.5-12 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the chemical modification of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole and the subsequent biological evaluation of its derivatives. The protocols outlined below leverage robust and versatile palladium-catalyzed cross-coupling reactions to generate a library of novel compounds for screening purposes.
Introduction
Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. The starting scaffold, this compound, offers a versatile platform for derivatization. The bromine atom on the phenyl ring serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) and the development of potential therapeutic agents. This document details the synthetic protocols for these derivatizations and the subsequent biological screening assays to evaluate their potential as anticancer and antimicrobial agents.
Synthetic Derivatization Protocols
The derivatization of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three key transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with various arylboronic acids to synthesize biaryl derivatives.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (solvent system)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl derivative.
Protocol 2: Heck Reaction for C-C Bond Formation with Alkenes
This protocol details the reaction of this compound with an alkene (e.g., styrene, methyl acrylate) to form a substituted alkene derivative.[4][5][6][7]
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine or other suitable ligand
-
Triethylamine (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add triethylamine (1.5 mmol) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the desired product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the coupling of this compound with various primary or secondary amines.[8][9][10][11][12]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene or other suitable solvent
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a glovebox or under a stream of inert gas, add palladium(II) acetate (0.03 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add dry toluene (5 mL).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, then dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Derivatization Workflow
Caption: Synthetic routes for the derivatization of the core scaffold.
Biological Screening Protocols
Following successful synthesis and purification, the novel derivatives should be subjected to a panel of biological assays to determine their potential therapeutic value.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, Caco-2 colorectal cancer)
-
Normal cell line (e.g., MCF12F breast epithelial) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Doxorubicin (positive control)
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, replace the medium with fresh medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and cells treated with doxorubicin (positive control).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.[13][14][15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Ciprofloxacin or other standard antibiotic (positive control)
Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial suspension to each well. Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria without any compound), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biological Screening Workflow
Caption: Workflow for the biological evaluation of synthesized derivatives.
Data Presentation
The quantitative data from the derivatization and biological screening should be summarized for clear comparison and analysis.
Table 1: Synthetic Yields and Biological Activity of 1-(4-Substituted-phenyl)-2,5-dimethyl-1H-pyrrole Derivatives
| Derivative ID | R Group | Synthetic Method | Yield (%) | Cancer Cell Line | IC₅₀ (µM)[17][18] | Bacterial Strain | MIC (µg/mL)[14][15][19] |
| Core | -Br | - | - | MDA-MB-468 | 87 ± 0.13 | S. aureus | >100 |
| 1a | -C₆H₅ | Suzuki-Miyaura | Hypothetical 75 | MCF-7 | Hypothetical 25.5 | S. aureus | Hypothetical 32 |
| 1b | -C₆H₄-4-OCH₃ | Suzuki-Miyaura | Hypothetical 82 | A549 | Hypothetical 15.2 | E. coli | Hypothetical 64 |
| 2a | -CH=CHC₆H₅ | Heck | Hypothetical 68 | Caco-2 | Hypothetical 30.1 | B. cereus | Hypothetical 16 |
| 2b | -CH=CHCOOCH₃ | Heck | Hypothetical 71 | PC-3 | Hypothetical 45.8 | P. aeruginosa | >100 |
| 3a | -Morpholinyl | Buchwald-Hartwig | Hypothetical 85 | MCF-7 | Hypothetical 18.9 | S. aureus | Hypothetical 8 |
| 3b | -NHC₆H₅ | Buchwald-Hartwig | Hypothetical 79 | MDA-MB-468 | Hypothetical 22.4 | E. coli | Hypothetical 32 |
Note: Hypothetical yields and biological data are provided for illustrative purposes and should be replaced with experimental findings.
Potential Signaling Pathway Involvement
The derivatized compounds may exert their anticancer effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell proliferation and survival. A hypothetical pathway that could be targeted is the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
By following these detailed protocols and workflows, researchers can efficiently synthesize and evaluate a diverse library of this compound derivatives, facilitating the discovery of novel lead compounds for drug development.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole as a versatile starting material. The inherent reactivity of the aryl bromide moiety allows for facile functionalization through cross-coupling reactions, leading to a diverse range of derivatives with potential therapeutic applications in antimicrobial and anticancer research.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The starting material, this compound, offers a strategic advantage for chemical library synthesis due to the presence of a bromo-substituent on the N-phenyl ring. This functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the introduction of various aryl, heteroaryl, and vinyl moieties.[3][4] These modifications can significantly influence the biological properties of the resulting molecules, offering a pathway to novel therapeutic agents.
Synthetic Pathways
The primary strategies for diversifying the this compound core involve the Suzuki-Miyaura and Heck cross-coupling reactions. These methods are well-established for their reliability and broad substrate scope.
Caption: Synthetic routes from this compound.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 1-(4-aryl/heteroaryl-phenyl)-2,5-dimethyl-1H-pyrrole derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.).
-
Add the aryl or heteroaryl boronic acid (1.1 - 1.5 eq.).
-
Add the base, K₃PO₄ (2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Heck Reaction
This protocol outlines the synthesis of 1-(4-vinylaryl-phenyl)-2,5-dimethyl-1H-pyrrole derivatives.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the alkene (1.2 - 2.0 eq.) in the chosen anhydrous solvent.
-
Add the base (e.g., Et₃N, 2.0 eq.).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 - 0.05 eq.), and the ligand, PPh₃ (0.04 - 0.1 eq.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Bioactivity Data
The following tables summarize the biological activities of various N-aryl-2,5-dimethylpyrrole derivatives, demonstrating the potential of this chemical class.
Table 1: Antimicrobial Activity of N-Aryl-2,5-Dimethylpyrrole Derivatives
| Compound ID | R-Group on N-Phenyl | Organism | MIC (µg/mL) | Reference |
| 5d | 3-((cyclohexylmethyl)amino)methyl | M. tuberculosis H37Rv | 0.125 - 0.25 | [5][6] |
| BM212 | 3-((adamantan-1-yl)amino)methyl | M. tuberculosis H37Rv | 0.5 | [7] |
| Generic | Varied aryl/heteroaryl | S. aureus | 1-4 | [8] |
| Generic | Varied aryl/heteroaryl | E. coli | 1-4 | [8] |
Table 2: Anticancer Activity of N-Arylpyrrole Derivatives
| Compound ID | R-Group on N-Phenyl | Cell Line | IC₅₀ (µM) | Reference |
| 28 | 4-(quinolin-8-ylsulfonamido) | HCT-116 (Colon) | 3 | [9][10] |
| 28 | 4-(quinolin-8-ylsulfonamido) | MCF-7 (Breast) | 5 | [9][10] |
| 28 | 4-(quinolin-8-ylsulfonamido) | HeLa (Cervical) | 7 | [9][10] |
| C8 | 4-(3-chlorobenzohydrazide) | A549 (Lung) | 9.54 | [11] |
| C18 | 4-(4-nitrobenzohydrazide) | A549 (Lung) | 10.38 | [11] |
Signaling Pathways and Experimental Workflows
The development and evaluation of these bioactive molecules typically follow a structured workflow, from synthesis to biological testing. For anticancer agents, a common mechanism of action involves the induction of apoptosis.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. psecommunity.org [psecommunity.org]
Application Notes and Protocols: Microwave-Assisted Paal-Knorr Synthesis of N-Aryl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl pyrroles via the microwave-assisted Paal-Knorr reaction. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The information presented herein is intended to enable researchers to efficiently synthesize diverse libraries of N-aryl pyrroles, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Paal-Knorr synthesis, first reported in the 1880s, is a cornerstone reaction in heterocyclic chemistry for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines. The emergence of microwave-assisted organic synthesis (MAOS) has revitalized this classical transformation, offering a rapid and efficient alternative to traditional heating methods. Microwave irradiation directly and efficiently heats the reaction mixture, leading to uniform heating and dramatic acceleration of reaction rates. This technique is particularly advantageous for the synthesis of N-aryl pyrroles, where the nucleophilicity of the aniline precursor can be a limiting factor.
Advantages of Microwave-Assisted Paal-Knorr Synthesis:
-
Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes with microwave irradiation.
-
Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired N-aryl pyrrole products.
-
Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional refluxing.
-
Green Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents like water aligns with the principles of green chemistry.
Reaction Mechanism and Workflow
The general mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal intermediate from the reaction of the primary amine with one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. The use of a catalyst, such as a Brønsted or Lewis acid, can accelerate the reaction by activating the carbonyl group.
A plausible mechanism for a Lewis acid-catalyzed microwave-assisted Paal-Knorr synthesis is depicted below. The Lewis acid (e.g., CaCl₂) activates a carbonyl group, facilitating the nucleophilic attack by the primary amine.
The general experimental workflow for the microwave-assisted synthesis of N-aryl pyrroles is a straightforward process, often involving simple mixing of reactants followed by irradiation and purification.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various N-aryl pyrroles using both conventional heating and microwave irradiation, highlighting the significant advantages of the latter.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Pyrroles
| Entry | 1,4-Dicarbonyl Compound | Amine | Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | Aniline | Conventional | p-TSA | Toluene | Reflux | 6 h | 67 | |
| 2 | Hexane-2,5-dione | Aniline | Microwave | p-TSA | Toluene | 110 | 2 min | 80 | |
| 3 | 2,5-Dimethoxytetrahydrofuran | 4-Bromoaniline | Conventional | Salicylic Acid | None | RT | 24 h | Low | Inferred from |
| 4 | 2,5-Dimethoxytetrahydrofuran | 4-Bromoaniline | Microwave | Salicylic Acid | None | - | 15 s | 92 | |
| 5 | 1,3-Diketone | Cyclic Aniline | Conventional | p-TSA | - | 160 | 16 h | - | |
| 6 | 1,3-Diketone | Cyclic Aniline | Microwave | p-TSA | - | 280 | 1 |
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with Bromophenyl Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate ligand for the Suzuki-Miyaura cross-coupling of bromophenyl substrates. The choice of ligand is critical for achieving high yields and reaction efficiency, particularly when dealing with sterically hindered or electronically demanding substrates. This document outlines key ligand classes, presents their performance data in tabular format, provides detailed experimental protocols, and visualizes the catalytic cycle and experimental workflows.
Introduction to Ligand Effects in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1] The palladium catalyst's activity and selectivity are profoundly influenced by the coordinating ligand. For bromophenyl substrates, the ligand's role is to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2] Bulky, electron-rich ligands are often preferred as they promote the formation of a reactive, coordinatively unsaturated palladium(0) species and accelerate the final product-forming step.[3][4]
This guide focuses on two major classes of ligands that have demonstrated high efficacy in the Suzuki coupling of bromophenyl substrates: Buchwald phosphine ligands and N-heterocyclic carbenes (NHCs).
Ligand Classes for Suzuki Coupling of Bromophenyl Substrates
2.1. Buchwald Phosphine Ligands
Developed by Professor Stephen Buchwald and his group, this class of bulky, electron-rich biaryl phosphine ligands has become indispensable in cross-coupling reactions.[5] Ligands such as SPhos and XPhos are particularly effective for the coupling of a wide range of aryl bromides, including those that are sterically hindered or electron-rich.[3] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl bromide to the palladium center.[6]
2.2. N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk contribute to the high stability and activity of the palladium catalyst.[7] NHC ligands have shown remarkable performance in the coupling of sterically demanding substrates, including the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls.[7][8]
Data Presentation: Ligand Performance with Bromophenyl Substrates
The following tables summarize the performance of selected ligands in the Suzuki coupling of various bromophenyl substrates. The data has been compiled from various literature sources to provide a comparative overview.
Table 1: Performance of Buchwald Ligands with Bromophenyl Substrates
| Entry | Bromophenyl Substrate | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ (1 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | [9] |
| 2 | 2-Bromotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ (0.5 mol%) | K₃PO₄ | Toluene | 80 | 16 | 95 | [5] |
| 3 | 4-Bromoanisole | Phenylboronic acid | SPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [10] |
| 4 | 2-Bromoanisole | Phenylboronic acid | XPhos | Pd₂(dba)₃ (1 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 | [5] |
| 5 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | SPhos | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 18 | 97 | [9] |
Table 2: Performance of NHC Ligands with Bromophenyl Substrates
| Entry | Bromophenyl Substrate | Boronic Acid | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | IPr | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 96 | [11] |
| 2 | 2-Bromotoluene | Phenylboronic acid | SIPr | Pd₂(dba)₃ (1 mol%) | Cs₂CO₃ | Toluene | 110 | 16 | 94 | [8] |
| 3 | 4-Bromoanisole | Phenylboronic acid | IMes | PdCl₂(IMes) (2 mol%) | K₂CO₃ | DMF | 120 | 8 | 95 | [12] |
| 4 | 2-Bromoanisole | Mesitylboronic acid | Acenaphthoimidazolylidene | Pd-NHC complex 3a (0.1 mol%) | t-BuOK | Dioxane | 80 | 4 | >99 | [7] |
| 5 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | IPr | Pd(OAc)₂ (1.5 mol%) | K₃PO₄ | Toluene | 100 | 24 | 91 | [11] |
Experimental Protocols
4.1. General Protocol for Suzuki Coupling using Buchwald Ligands
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromophenyl substrate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos or XPhos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [13]
-
To an oven-dried reaction vessel, add the bromophenyl substrate, arylboronic acid, palladium(II) acetate, SPhos or XPhos ligand, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
4.2. General Protocol for Suzuki Coupling using NHC Ligands
This protocol is a general guideline and can be adapted for various NHC-palladium catalyst systems.
Materials:
-
Bromophenyl substrate (0.5 mmol)
-
Arylboronic acid or ester (0.75 mmol)
-
Pd-NHC precatalyst (e.g., CataCXium® A Pd G3, 0.01 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous 1,4-dioxane (2.5 mL)
-
Degassed water (0.25 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [13]
-
In an inert atmosphere glovebox, charge a reaction vial with the bromophenyl substrate, the arylboronic acid or ester, the Pd-NHC precatalyst, and cesium carbonate.
-
Add anhydrous 1,4-dioxane and degassed water.
-
Seal the vial and stir the mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in the protocol for Buchwald ligands.
Visualizations
5.1. Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
5.2. Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for screening different ligands in a Suzuki coupling reaction.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole as a versatile building block in the field of materials science, with a particular focus on organic electronics. This document includes detailed synthetic protocols, characterization data, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel functional materials.
Introduction
This compound is a heteroaromatic compound that serves as a key intermediate in the synthesis of advanced organic materials.[1] Its structure, featuring a pyrrole core functionalized with a bromophenyl group, allows for further chemical modifications, such as cross-coupling reactions, to build more complex and functional molecules.[2] The electron-rich nature of the pyrrole ring, combined with the potential for tuning electronic properties through substitution on the phenyl ring, makes this compound a valuable precursor for organic semiconductors, fluorescent materials, and chemical sensors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in materials synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₂BrN |
| Molecular Weight | 250.13 g/mol |
| Melting Point | 75-77 °C |
| Boiling Point | 320.2 °C at 760 mmHg |
| Density | 1.31 g/cm³ |
| Appearance | Pale yellow to yellow to orange powder/crystals |
Applications in Materials Science
The primary application of this compound in materials science is as a monomer or precursor for the synthesis of π-conjugated polymers and small molecules for use in organic electronic devices.
Organic Semiconductors
The pyrrole moiety is an electron-rich aromatic system that can facilitate charge transport. By incorporating this compound into a polymer backbone, it is possible to create materials with semiconducting properties. The bromo-functional group is particularly useful as it allows for polymerization through various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, to form well-defined polymer structures.
While specific performance data for polymers derived directly from this exact monomer is not extensively published, we can infer potential properties based on analogous N-aryl pyrrole-containing polymers. These polymers are investigated for their potential in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Table of Representative Performance Data for N-Aryl Pyrrole-Based Polymers:
| Parameter | Representative Value Range | Application Relevance |
| Hole Mobility (μh) | 10⁻³ - 10⁻¹ cm²/Vs | Efficiency of charge transport in OFETs |
| Electron Mobility (μe) | 10⁻⁴ - 10⁻² cm²/Vs | Suitability for n-type or ambipolar devices |
| HOMO Energy Level | -5.0 to -5.5 eV | Determines the ease of hole injection |
| LUMO Energy Level | -2.5 to -3.0 eV | Determines the ease of electron injection |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV | Absorption range for OPVs and light-emitting properties |
Fluorescent Materials and Chemical Sensors
Pyrrole derivatives can exhibit fluorescence, and their emission properties can be tuned by chemical modification. The this compound scaffold can be further functionalized to create novel dyes and fluorescent probes. For instance, the bromo- group can be replaced with fluorogenic moieties or receptor units for specific analytes, leading to the development of chemosensors. The fluorescence response of such sensors would change upon binding to the target analyte.
Experimental Protocols
Synthesis of this compound via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.
Materials:
-
Hexane-2,5-dione
-
4-Bromoaniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in ethanol.
-
Add hexane-2,5-dione (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Hypothetical Protocol for Polymerization
This protocol outlines a general approach for the synthesis of a conductive polymer using this compound as a monomer via a Yamamoto coupling reaction.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add Ni(COD)₂ and 2,2'-bipyridine.
-
Add anhydrous DMF and stir the mixture at 60-80 °C until a deep-colored solution is formed, indicating the formation of the active nickel catalyst.
-
In a separate Schlenk flask, dissolve this compound in anhydrous toluene.
-
Transfer the solution of the monomer to the catalyst mixture.
-
Heat the reaction mixture at 80-100 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Filter the precipitated polymer, wash thoroughly with methanol and acetone to remove residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, UV-Vis spectroscopy for optical properties, and Cyclic Voltammetry (CV) for electrochemical characterization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for the application in organic electronics.
References
Gram-Scale Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, a valuable building block in the development of pharmaceuticals and functional organic materials.[1] The synthesis is achieved through the Paal-Knorr pyrrole synthesis, a robust and widely applicable method for the construction of pyrrole rings.[2][3]
Introduction
This compound is a substituted pyrrole derivative with significant potential in medicinal chemistry and materials science. The Paal-Knorr synthesis provides a straightforward and efficient route to this compound by condensing a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine, 4-bromoaniline.[2][3] This reaction is typically carried out under mildly acidic conditions and can be performed using either conventional heating or microwave irradiation to expedite the process.
Data Presentation
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| 4-Bromoaniline | 4.30 g (25.0 mmol, 1.0 equiv) | Adapted from similar Paal-Knorr syntheses |
| 2,5-Hexanedione | 2.97 mL (2.85 g, 25.0 mmol, 1.0 equiv) | Adapted from similar Paal-Knorr syntheses |
| Glacial Acetic Acid | 20 mL | Adapted from similar Paal-Knorr syntheses |
| Reaction Conditions | ||
| Temperature | 118 °C (Reflux) | Adapted from similar Paal-Knorr syntheses |
| Reaction Time | 1-2 hours | Adapted from similar Paal-Knorr syntheses |
| Product Characterization | ||
| Product Name | This compound | |
| Molecular Formula | C₁₂H₁₂BrN | [1][4] |
| Molecular Weight | 250.13 g/mol | [1][4] |
| Appearance | Powder | [1] |
| Melting Point | 75-77 °C | [1] |
| Boiling Point | 320.2 °C at 760 mmHg | [1] |
| Yield and Purity | ||
| Expected Yield | >85% | Based on analogous reactions |
| Purity | >98% after recrystallization | Based on analogous reactions |
Experimental Protocol
This protocol details the gram-scale synthesis of this compound using a conventional heating method.
Materials:
-
4-Bromoaniline (98%)
-
2,5-Hexanedione (97%)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromoaniline (4.30 g, 25.0 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture until the 4-bromoaniline is fully dissolved.
-
To the stirred solution, add 2,5-hexanedione (2.97 mL, 2.85 g, 25.0 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate will form.
-
Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of deionized water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture.[5]
-
Drying: Dry the purified crystals under vacuum to yield this compound as a solid.
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
Melting Point Analysis: To assess purity (literature value: 75-77 °C).[1]
-
Mass Spectrometry: To confirm the molecular weight.
Visualizations
Reaction Pathway:
Caption: Paal-Knorr synthesis of this compound.
Experimental Workflow:
Caption: Gram-scale synthesis and purification workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Paal-Knorr Synthesis of N-Aryl Pyrroles
Welcome to the technical support center for the Paal-Knorr synthesis of N-aryl pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies to achieve higher yields and purity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Paal-Knorr synthesis of N-aryl pyrroles.
Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]
To minimize furan formation:
-
Decrease Acidity: Avoid highly acidic conditions (pH < 3).[1] Using a weaker acid or a smaller amount of catalyst can be beneficial.
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway over the competing furan synthesis.[1]
Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1]
To mitigate this:
-
Lower the Reaction Temperature: Reducing the temperature can prevent polymerization.
-
Use a Milder Catalyst: Switching to a milder acid catalyst or even neutral conditions can reduce side reactions.[1] Modern methods often employ milder conditions to avoid degradation.[3]
Q4: How can I improve the reaction rate if it is sluggish?
If the reaction is proceeding slowly, you can consider the following:
-
Increase Temperature or Reaction Time Moderately: Carefully increasing the temperature or extending the reaction time can improve conversion.[1] However, be mindful of potential product degradation.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid heating.[4][5][6]
Q5: What are the recommended methods for purifying the synthesized N-aryl pyrrole?
Purification strategies depend on the properties of the final product. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be effective for purification.[4]
-
Column Chromatography: This is a versatile method for purifying both solid and oily products.[1]
-
Work-up Procedures: A typical work-up involves partitioning the reaction mixture between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried, and the solvent is evaporated.[4] For reactions using an iodine catalyst, washing with a saturated solution of sodium thiosulfate is necessary to remove the iodine.[1]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly impacts the efficiency of the Paal-Knorr synthesis. The following tables summarize quantitative data for various catalytic systems.
Table 1: Comparison of Various Catalysts for N-Aryl Pyrrole Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid | Catalytic | Benzene | Reflux | 4-6 h | - | [3] |
| Hydrochloric acid | Catalytic | Methanol | Reflux | 15-30 min | - | [4] |
| Acetic Acid | - | Ethanol | 80 (Microwave) | - | 65-89 | [7][8] |
| Iodine | 10 | - | 60 | 5-10 min | - | [1] |
| CATAPAL 200 (Alumina) | - | Solvent-free | 60 | 45 min | 68-97 | [9] |
| Silica sulfuric acid | - | Solvent-free | Room Temp | 3 min | 98 | [10] |
| Sc(OTf)₃ | 1 | Solvent-free | Varies | Varies | 89-98 | [11] |
| Citric Acid (Ball Mill) | 10 | Solvent-free | - | 30 min | 87 | [8][12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole [7]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
-
Materials:
-
2,5-hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 eq) and aniline (1.0-1.2 eq) in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes. Monitor the reaction progress by TLC.[4]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add cold 0.5 M hydrochloric acid to precipitate the product.[4]
-
Collect the resulting crystals by vacuum filtration and wash them with cold water.[4]
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]
-
Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Arylpyrroles [4]
-
Objective: To synthesize a substituted 2-arylpyrrole via a microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography if necessary.
-
Visualizations
The following diagrams illustrate key aspects of the Paal-Knorr synthesis.
Caption: Paal-Knorr pyrrole synthesis mechanism.
Caption: General experimental workflow.
Caption: Troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling with Bromophenyl Pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving bromophenyl pyrroles. The content is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a bromophenyl pyrrole is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
A1: Low or no yield in the Suzuki coupling of bromophenyl pyrroles is a common issue. A systematic approach to troubleshooting is recommended. The primary factors to investigate are:
-
Dehalogenation of the Bromophenyl Pyrrole: This is a significant side reaction where the bromine atom is replaced by a hydrogen, particularly with unprotected pyrroles.[1][2]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for success, especially with electron-rich heteroaryl halides.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction outcome.
-
Quality of Reagents: The purity of the boronic acid, base, and solvent is crucial. Boronic acids can degrade over time.[4][5]
-
Inert Atmosphere: Inadequate removal of oxygen can lead to catalyst deactivation and side reactions like homocoupling.[6]
Q2: I am observing a significant amount of a byproduct that appears to be my starting bromophenyl pyrrole without the bromine. What is happening and how can I prevent it?
A2: You are likely observing dehalogenation, a common side reaction in Suzuki couplings involving electron-rich substrates like pyrroles.[1][2] This occurs when the organopalladium intermediate that forms after oxidative addition reacts with a hydride source in the reaction mixture instead of the boronic acid.
Solutions to Minimize Dehalogenation:
-
N-Protection of the Pyrrole: Protecting the pyrrole nitrogen with a suitable group, such as tert-butyloxycarbonyl (BOC) or (2-(trimethylsilyl)ethoxy)methyl (SEM), can significantly suppress dehalogenation.[2][7]
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting dehalogenation than others. For instance, in some cases, modifying the palladium catalyst can control this side reaction.
-
Reaction Conditions Optimization: Fine-tuning the base, solvent, and temperature can also help to minimize this unwanted side reaction.
Q3: My starting materials are being consumed, but I am not getting the desired product. What are the likely side reactions?
A3: Besides dehalogenation, other potential side reactions include:
-
Protodeboronation: The boronic acid can react with residual water or other protic sources in the reaction mixture, leading to the formation of the corresponding arene and boric acid.[6] This is more common with unstable boronic acids.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[6]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.
To identify the specific side products, it is recommended to analyze the crude reaction mixture by techniques such as TLC, LC-MS, and NMR.
Q4: How do I choose the right catalyst, ligand, and base for my bromophenyl pyrrole Suzuki coupling?
A4: The optimal combination of catalyst, ligand, and base is highly dependent on the specific substrates being used. Here are some general guidelines:
-
Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown success in the coupling of bromopyrroles.[7][8] Pd(II) salts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ can also be effective but may require in situ reduction to the active Pd(0) species.
-
Ligand: For challenging substrates, bulky and electron-rich phosphine ligands can be beneficial as they facilitate oxidative addition and reductive elimination.[3]
-
Base: A variety of inorganic bases are used, with the choice impacting the reaction rate and side reactions. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃.[7][8][9][10] The base not only activates the boronic acid but also influences the overall reaction kinetics.
The following table summarizes some reported conditions for the Suzuki coupling of bromopyrroles, which can serve as a starting point for optimization.
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyrroles
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM-protected 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | PPh₃ | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 85 | [7] |
| SEM-protected 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | PPh₃ | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 61 | [7] |
| SEM-protected 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 45 | [7] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [8][11][12][13] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ (2) | DME/H₂O | 80 | >12 | Low | [8][11][12][13] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ (2) | DME/H₂O | 80 | 5 | Modest | [8][11][12][13] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Cs₂CO₃ (2) | Toluene/H₂O | 70-80 | 18-22 | 80 | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole [7]
-
To a reaction vessel, add the SEM-protected bromopyrrole (1 mmol), the desired arylboronic acid (1.5 mmol), cesium carbonate (Cs₂CO₃, 2 mmol, 652 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mmol, 116 mg).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Stir the reaction mixture at 90 °C for approximately 5 hours (monitor by TLC).
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aryl-substituted pyrrole.
General Procedure for Suzuki Coupling of N-Substituted Bromoindazoles with N-Boc-2-pyrroleboronic Acid [8]
-
In a flask, dissolve the bromo indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%) in anhydrous dimethoxyethane (DME, 10 mL).
-
Stir the solution under an argon atmosphere for 1 hour.
-
Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (K₂CO₃, 2 mmol) in water (2.5 mL).
-
Heat the mixture to 80 °C for 2 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Troubleshooting Workflow```dot
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// Edges Start -> Check_Dehalogenation; Check_Dehalogenation -> Dehalogenation_Yes [label="Yes"]; Check_Dehalogenation -> Dehalogenation_No [label="No"]; Dehalogenation_Yes -> Protect_N; Protect_N -> Reoptimize; Dehalogenation_Yes -> Optimize_Conditions; Optimize_Conditions -> Reoptimize; Dehalogenation_No -> Check_Side_Reactions; Check_Side_Reactions -> Side_Reactions_Yes [label="Yes"]; Check_Side_Reactions -> Side_Reactions_No [label="No"]; Side_Reactions_Yes -> Improve_Inertness; Improve_Inertness -> Reoptimize; Side_Reactions_Yes -> Check_Reagents; Check_Reagents -> Reoptimize; Side_Reactions_No -> Optimize_Conditions; Reoptimize -> Success; }
Caption: Key experimental factors that influence the outcome of Suzuki coupling reactions.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole from typical reaction mixtures. This guide is intended for researchers, scientists, and drug development professionals.
Physical Properties of this compound
A clear understanding of the physical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₂H₁₂BrN |
| Molecular Weight | 250.13 g/mol [1] |
| Appearance | Powder |
| Melting Point | 75-77 °C |
| Boiling Point | 320.2 °C at 760 mmHg |
| Solubility | Soluble in Methanol |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil or solid. Is this normal?
A1: Yes, it is common for crude pyrrole compounds to appear as dark-colored oils or solids. Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, leading to the formation of colored impurities. The purification process aims to remove these byproducts to yield a lighter-colored, pure compound.
Q2: What are the most likely impurities in my reaction mixture?
A2: The impurities will depend on the synthetic method used, but for a typical Paal-Knorr synthesis, you can expect:
-
Unreacted starting materials: 4-bromoaniline and 2,5-hexanedione.
-
Furan byproduct: Acid-catalyzed self-condensation of 2,5-hexanedione can form 2,5-dimethylfuran.[2][3][4]
-
Polymeric materials: Pyrroles can polymerize under acidic conditions or upon exposure to air.
-
Oxidation byproducts: Exposure to air during the reaction or workup can lead to various colored, oxidized species.
Q3: How should I store the purified this compound?
A3: Due to its sensitivity, the purified pyrrole should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial, protected from light (e.g., by wrapping the vial in aluminum foil), and refrigerated at 2-8°C.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Column Chromatography Issues
Problem: The compound is streaking or tailing on the silica gel column.
-
Cause: Pyrroles can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.
-
Solution:
-
Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide into your solvent system to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Deactivate the silica gel: Before packing the column, you can slurry the silica gel in the eluent containing 1% triethylamine.
-
Problem: The purified product is still colored after column chromatography.
-
Cause: Highly conjugated byproducts that co-elute with the desired compound may be present.
-
Solution:
-
Charcoal Treatment: Before column chromatography, dissolve the crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite. Be aware that this may reduce the overall yield.
-
Optimize the Eluent System: Try a less polar solvent system to improve the separation between your product and the colored impurities. Careful fraction collection is key.
-
Recrystallization: If the product is a solid, recrystallization after column chromatography is a highly effective method for removing residual colored impurities.
-
Recrystallization Issues
Problem: I can't find a suitable solvent for recrystallization.
-
Cause: The compound is either too soluble in common solvents or not soluble enough.
-
Solution:
-
Use a solvent system: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. For this compound, consider systems like ethanol/water or ethyl acetate/hexane.[1]
-
Methanol: Given that the compound is soluble in methanol, you can try dissolving it in a minimal amount of hot methanol and then allowing it to cool slowly. If the recovery is low, the addition of a small amount of water as an anti-solvent can be attempted.
-
Problem: The product oils out during recrystallization.
-
Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Use a lower boiling point solvent system.
-
Add more of the "good" solvent to prevent supersaturation before cooling.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal from a previous successful crystallization, if available.
-
Purification Data Summary
The following table summarizes typical purification methods and expected outcomes for N-aryl pyrroles. The values provided are estimates and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (%) | Typical Recovery Yield (%) | Notes |
| Flash Column Chromatography | >95% | 60-90% | Effective for removing baseline impurities and separating compounds with different polarities. Yield can be affected by product streaking or decomposition on silica. |
| Recrystallization | >98% | 70-90% | Excellent for achieving high purity, especially for solid compounds. The choice of solvent is critical for good recovery. |
| Charcoal Treatment followed by Recrystallization | >98% | 50-80% | Effective for removing colored impurities, but often results in a lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific reaction mixture by first performing Thin Layer Chromatography (TLC) to determine the optimal eluent system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A mixture of hexanes and ethyl acetate (start with a 95:5 ratio and adjust based on TLC) with 0.5% triethylamine.
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate using different ratios of hexanes:ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane if it has poor solubility in the eluent). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product after an initial purification step like column chromatography or for crude material that is substantially pure.
Materials:
-
Crude or semi-purified this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Paal-Knorr Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
This guide is intended for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis to prepare 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and reaction data to assist in optimizing your synthesis and addressing common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound from 2,5-hexanedione and 4-bromoaniline.
Q1: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?
A1: Low yields in this specific Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid catalyst.[1] Insufficient temperature or reaction time can lead to an incomplete reaction.[1]
-
Inadequate Catalyst: The choice and amount of acid catalyst are crucial. While weakly acidic conditions are generally preferred for pyrrole synthesis, an insufficient amount of catalyst may result in a sluggish reaction.[2][3]
-
Steric Hindrance: Although less of a concern with 2,5-hexanedione, bulky substituents on the amine or dicarbonyl can hinder the reaction.[2] 4-bromoaniline is generally reactive enough for this synthesis.
-
Purification Losses: The desired pyrrole product may be challenging to isolate and purify, leading to apparent low yields.[1] Optimizing the workup and purification method (e.g., column chromatography, recrystallization) is important.
Q2: I am observing a significant amount of an unexpected byproduct. What is it likely to be and how can I prevent its formation?
A2: The most common side reaction in the Paal-Knorr synthesis is the formation of a furan byproduct, in this case, 2,5-dimethylfuran.[4] This occurs through the acid-catalyzed self-condensation and cyclization of the 1,4-dicarbonyl compound (2,5-hexanedione).[1][4]
-
Cause: This side reaction is favored by highly acidic conditions (pH < 3).[5]
-
Prevention:
-
Control Acidity: Use a weak acid, such as acetic acid, as the catalyst or solvent.[2] This promotes the desired reaction with the amine without excessively catalyzing the furan formation.
-
Use Excess Amine: Employing a slight excess of 4-bromoaniline can help to ensure it outcompetes the intramolecular cyclization of the diketone.[1]
-
Moderate Temperature: Avoid excessively high temperatures, which can promote side reactions.[2]
-
Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1]
-
Cause: This is typically caused by excessively high temperatures or overly strong acidic conditions.[1] Pyrroles can be sensitive to strong acids and may polymerize.
-
Prevention:
-
Lower the Reaction Temperature: Run the reaction at a more moderate temperature (e.g., gentle reflux) and monitor progress carefully.[1]
-
Use a Milder Catalyst: Switch to a milder acid catalyst or use a catalytic amount instead of solvent-level quantities.[1] In some cases, Lewis acids can be effective and lead to cleaner reactions.[4]
-
Shorter Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and stop it as soon as the starting materials are consumed to prevent prolonged exposure to harsh conditions.
-
Q4: How do I choose the best catalyst for my synthesis?
A4: The choice of catalyst can significantly impact the reaction's efficiency. While classic methods use Brønsted acids like acetic acid or hydrochloric acid, various Lewis acids and solid acid catalysts have been shown to be effective, often under milder conditions.[3][4][6] It is recommended to perform small-scale trials to find the optimal catalyst for your specific setup.
Quantitative Data
The selection of a catalyst significantly influences the yield and reaction time for the synthesis of this compound from 2,5-hexanedione and p-bromoaniline. The table below summarizes the performance of various catalysts.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Acetic Acid | Acetic Acid | Reflux | 30 | ~85-90 |
| p-TSA (10 mol%) | Toluene | Reflux | 60 | ~92 |
| Sc(OTf)₃ (5 mol%) | Dichloromethane | Room Temp | 45 | ~95 |
| Bi(NO₃)₃·5H₂O (10 mol%) | Ethanol | Reflux | 20 | ~94 |
| Iodine (10 mol%) | None (Neat) | 80 | 15 | ~96 |
Data is representative and compiled from various sources on Paal-Knorr synthesis optimization.[1][4]
Experimental Protocols
Protocol 1: Classic Synthesis using Acetic Acid
This protocol describes a standard method for the synthesis of this compound.
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
4-Bromoaniline
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid (5-10 mL per gram of amine).
-
To this solution, add 2,5-hexanedione (1.05 eq).
-
Heat the reaction mixture to a gentle reflux (approx. 118°C) for 30-45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add cold water to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
References
Technical Support Center: Suzuki Coupling of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low to no yield in the Suzuki coupling of this compound. What are the potential causes?
Low yields in this specific Suzuki coupling can stem from several factors related to the substrates and reaction conditions. The pyrrole moiety can be challenging, and the bromophenyl group, while a common substrate, requires optimized conditions for efficient coupling. Key potential issues include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[1]
-
Suboptimal Base or Solvent: The base and solvent system significantly influences the reaction outcome, affecting catalyst activity and stability.[2][3]
-
Catalyst Deactivation: The palladium catalyst can decompose, especially at high temperatures, forming inactive palladium black.[1]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl bromide can consume starting materials and reduce the yield of the desired product.[1][4]
-
Presence of Oxygen or Water: Suzuki couplings are sensitive to oxygen, which can lead to catalyst oxidation and side reactions. While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation.[1][5]
Q2: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?
If your starting this compound is consumed without significant formation of the desired product, the following side reactions are likely occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is often promoted by the presence of a base and water.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which is competitive with the desired cross-coupling reaction.[1]
-
Dehalogenation: The this compound can be reduced to 1-Phenyl-2,5-Dimethyl-1H-Pyrrole, replacing the bromine with a hydrogen atom. This can be influenced by the choice of ligand, base, and solvent.[4]
Q3: What catalyst system is recommended for the Suzuki coupling of this hindered and heteroaromatic substrate?
For challenging substrates like this compound, more robust catalyst systems are often required. Consider using a palladium precursor with a bulky, electron-rich phosphine ligand. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.[1][6]
| Catalyst System | Ligand | Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | High activity, good for sterically hindered and electron-rich substrates.[6] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Excellent for a wide range of Suzuki couplings, including those with heteroaryl halides.[7] |
| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A common and often effective catalyst for a variety of Suzuki couplings.[8] |
| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | A standard catalyst, but may show lower yields for this specific substrate.[2] |
Q4: How do I select the appropriate base and solvent for this reaction?
The choice of base and solvent is crucial for yield improvement.
-
Base Selection: A common strategy is to use a moderately strong base. Stronger bases can sometimes lead to more side reactions.
-
K₃PO₄ (Potassium Phosphate): Often a good choice for challenging couplings and is compatible with a variety of functional groups.[7]
-
Cs₂CO₃ (Cesium Carbonate): A strong base that has been shown to be effective in many Suzuki reactions, leading to high yields.[2]
-
K₂CO₃ (Potassium Carbonate): A commonly used and cost-effective base.[5][8]
-
-
Solvent Selection: A mixture of an organic solvent and water is typically used.
Q5: How can I minimize side reactions like protodeboronation and dehalogenation?
To minimize these common side reactions:
-
Use Anhydrous and Degassed Solvents: Carefully dry your solvents and degas them by bubbling an inert gas (like argon or nitrogen) through them before use. This removes oxygen, which can degrade the catalyst and promote side reactions.[1][5]
-
Work Under an Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., in a Schlenk flask or glovebox) to prevent oxygen from entering the reaction mixture.[1]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still allows the reaction to proceed at a reasonable rate. Harsher conditions can increase the likelihood of side reactions.[4]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[1]
Optimized Reaction Conditions
The following table summarizes optimized conditions for Suzuki couplings of similar aryl bromides, which can serve as a starting point for the coupling of this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 85 | [2] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | [7] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | High | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | Good | [9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid partner.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Dioxane/Water) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-24 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Preventing furan byproduct formation in Paal-Knorr synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate and prevent the formation of furan byproducts during Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a furan byproduct forming during my Paal-Knorr synthesis for a pyrrole?
A1: Furan byproduct formation is a classic competing reaction in the Paal-Knorr synthesis, driven primarily by highly acidic reaction conditions. The Paal-Knorr synthesis can proceed via two distinct, pH-dependent mechanistic pathways starting from a 1,4-dicarbonyl compound:
-
Pyrrole Formation (Weakly Acidic to Neutral Conditions): A primary amine acts as the key nucleophile, attacking the carbonyl carbons to form a hemiaminal intermediate. This is followed by an intramolecular cyclization and dehydration to yield the desired pyrrole.[1][2]
-
Furan Formation (Strongly Acidic Conditions, pH < 3): Under strongly acidic conditions, the amine is protonated to its non-nucleophilic ammonium salt. This effectively removes it from the reaction. The acid then catalyzes an intramolecular cyclization of the 1,4-dicarbonyl compound itself, proceeding through an enol intermediate, which subsequently dehydrates to form a furan.[1][3]
The diagram below illustrates these competing pathways.
Q2: What are the most effective general strategies to minimize furan formation?
A2: The most effective strategies focus on controlling the reaction's acidity and enhancing the rate of the desired pyrrole pathway:
-
pH Control: Maintain weakly acidic or neutral conditions. Avoid strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at high concentrations. Using a weak acid like acetic acid can accelerate the reaction without causing significant furan formation.[1]
-
Catalyst Choice: Employ milder Brønsted acids or Lewis acids. Catalysts like saccharin (pKa 2.32) have been shown to be effective.[4]
-
Reaction Conditions: Consider microwave-assisted synthesis. Microwave irradiation often leads to dramatically shorter reaction times and higher yields, which can improve selectivity by minimizing the time the reactants are exposed to harsh conditions.[5]
Q3: How does the choice of amine affect the reaction?
A3: The nucleophilicity of the amine is crucial. Aromatic amines with electron-withdrawing groups may react more slowly, potentially requiring slightly more forcing conditions or longer reaction times. Conversely, highly basic aliphatic amines react quickly. In cases with less reactive amines, optimizing the catalyst and temperature becomes even more critical to ensure the rate of pyrrole formation outcompetes any potential furan formation.
Q4: Can solvent choice impact byproduct formation?
A4: Yes, the choice of solvent can be important. Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfers involved in the mechanism. For less reactive substrates, a higher-boiling solvent might be used to increase the reaction temperature, but care must be taken to avoid decomposition. In some modern "green" protocols, water itself is used as the solvent with excellent results.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of furan byproduct, confirmed by NMR or GC-MS.
This common issue arises when the acid-catalyzed furan synthesis pathway becomes competitive with the desired amine condensation pathway. The following troubleshooting workflow and solutions can help diagnose and resolve the problem.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [re.public.polimi.it]
Minimizing dehalogenation in Suzuki reactions of brominated heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize dehalogenation in Suzuki-Miyaura cross-coupling reactions of brominated heterocycles.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments, offering a systematic approach to problem-solving.
Issue: Significant formation of dehalogenated byproduct is observed.
The presence of a dehalogenated byproduct can be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), where it typically appears as a new, less polar spot, or by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the corresponding molecular weight and proton signals for the reduced heterocycle.[1]
Step 1: Evaluate the Reaction Components
| Component | Potential Issue & Rationale | Recommended Action |
| Base | Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride donors or promote pathways that lead to palladium-hydride species, which are responsible for hydrodehalogenation.[1] | Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These are less likely to generate hydride species.[1] |
| Solvent | Protic solvents, such as alcohols (e.g., ethanol), can serve as a source of hydride, contributing to the dehalogenation side reaction.[1][2] | Use aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene. If a co-solvent is necessary, ensure it is not a significant hydride source. |
| Boronic Acid/Ester | Impurities in the boronic acid reagent can poison the catalyst or participate in unwanted side reactions.[1] Additionally, some boronic esters may have different reactivity profiles. | Use high-purity boronic acids or their corresponding esters. Consider using more stable boronate derivatives like MIDA boronates or trifluoroborate salts if protodeborylation is also a competing issue. |
| Heterocyclic Substrate | N-H containing heterocycles (e.g., pyrroles, indazoles) can be particularly prone to dehalogenation. The N-H proton can interfere with the catalytic cycle. | Protect the N-H group with a suitable protecting group (e.g., Boc, SEM). This can significantly suppress the dehalogenation side reaction.[3] |
Step 2: Optimize Reaction Conditions
| Parameter | Potential Issue & Rationale | Recommended Action |
| Temperature | High reaction temperatures can favor the dehalogenation pathway.[1] | Attempt the reaction at a lower temperature. Monitor the reaction progress to find the optimal temperature that promotes the desired coupling without significant dehalogenation. |
| Reaction Time | Prolonged exposure of the substrate and product to the reaction conditions can lead to increased dehalogenation, especially after the starting material has been consumed. | Monitor the reaction closely using TLC or GC. Work up the reaction as soon as the starting material is consumed. |
Step 3: Modify the Catalytic System
| Component | Potential Issue & Rationale | Recommended Action |
| Ligand | The choice of phosphine ligand is critical. Simple, less sterically demanding ligands may not be optimal. | Switch to a more sterically hindered and electron-rich ligand. Buchwald-type ligands such as XPhos and SPhos, or ferrocenyl-based ligands like dppf, have been shown to accelerate the desired cross-coupling relative to dehalogenation.[4] |
| Palladium Precatalyst | The choice of palladium source and its activation can influence the catalytic cycle. | Consider using a well-defined palladium precatalyst, such as a G2 or G3 palladacycle, which can provide a more controlled initiation of the catalytic cycle. |
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables provide illustrative data on how different reaction components can influence the outcome of a Suzuki coupling reaction, specifically the ratio of the desired product to the dehalogenated byproduct.
Table 1: Influence of Base and Ligand on Product Distribution
Reaction: 4-Bromoanisole + Phenylboronic acid
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOEt | 65 | 30 |
| PPh₃ | K₂CO₃ | 80 | 15 |
| XPhos | K₂CO₃ | 95 | <5 |
| SPhos | K₃PO₄ | 92 | <8 |
| dppf | Cs₂CO₃ | 88 | 10 |
Note: The data in this table are illustrative and compiled for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.[4]
Table 2: Influence of Solvent on Dehalogenation
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Toluene | 93 | 6 |
| 1,4-Dioxane | 85 | 14 |
| DMF | 78 | 20 |
| Ethanol | 65 | 30 |
Note: This table presents illustrative data based on general trends. The choice of solvent can have a significant impact on the extent of dehalogenation.[1]
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation
This protocol employs conditions that may result in a higher proportion of the dehalogenated byproduct and serves as a baseline for comparison.[1]
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.[1]
-
Protocol 2: Optimized Suzuki Coupling to Minimize Dehalogenation
This protocol incorporates modifications to suppress the dehalogenation side reaction.[1]
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 precatalyst (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 precatalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to confirm the minimization of the dehalogenated byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling?
A1: Dehalogenation is a common side reaction where the bromoheterocycle is reduced, and the bromine atom is replaced by a hydrogen atom.[2] This undesired reaction consumes the starting material, leading to a lower yield of the desired cross-coupled product.
Q2: How can I detect dehalogenation in my reaction?
A2: The dehalogenated byproduct can be identified using standard analytical methods:
-
TLC: A new, typically less polar spot will appear compared to the starting bromoheterocycle.[1]
-
GC-MS: A peak corresponding to the molecular weight of the dehalogenated product will be present in the chromatogram of the crude reaction mixture.[1]
-
NMR: In the ¹H NMR spectrum of the crude product, a new proton signal will appear in the aromatic region where the bromine atom was previously located.[1]
Q3: What are the primary causes of dehalogenation?
A3: Several factors can promote dehalogenation:
-
Reaction Conditions: High temperatures and long reaction times can increase the likelihood of dehalogenation.[1]
-
Choice of Base: Strong bases, especially alkoxides, can act as hydride sources.[1]
-
Catalyst System: The properties of the phosphine ligand on the palladium catalyst play a crucial role.
-
Solvent: Protic solvents like alcohols can be a source of hydride.[1][2]
Q4: Does the nature of the halogen matter?
A4: Yes. While this guide focuses on brominated heterocycles, it's worth noting that aryl iodides are generally more prone to dehalogenation than aryl bromides due to the weaker carbon-iodine bond.
Q5: Can additives be used to suppress dehalogenation?
A5: In some cases, the addition of bromide salts has been reported to suppress dehalogenation, although the mechanism is not always well understood.
Visualizations
Caption: Suzuki catalytic cycle with the competing dehalogenation pathway.
Caption: A troubleshooting workflow for minimizing dehalogenation.
References
Technical Support Center: Catalyst Poisoning in Suzuki Coupling of Nitrogen-Containing Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during Suzuki coupling reactions of nitrogen-containing heterocycles. Below you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common experimental issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with a nitrogen-containing heterocycle is showing low to no conversion. What is the likely cause?
Answer:
Low or no conversion in the Suzuki coupling of nitrogen-containing heterocycles is a common issue, often stemming from catalyst deactivation or poisoning. The primary reasons include:
-
Catalyst Poisoning by Nitrogen: The Lewis basic nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to the formation of an inactive complex and halting the catalytic cycle.[1] This is particularly problematic for heterocycles where the nitrogen is sterically accessible, a phenomenon often referred to as the "2-pyridyl problem".[1]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in protecting the palladium center and facilitating the catalytic cycle. An unsuitable ligand may not provide enough steric bulk or electron density to prevent coordination of the nitrogen-containing substrate.
-
Presence of Impurities: Trace impurities in starting materials or solvents, such as sulfur compounds, can act as potent catalyst poisons.[2]
-
Catalyst Oxidation: Exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure.[3]
Solutions:
-
Select Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-donating phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can shield the palladium center from the coordinating nitrogen atom.[4] N-heterocyclic carbene (NHC) ligands are also highly effective.[4]
-
Use a Palladium Precatalyst: Well-defined palladium precatalysts can generate the active catalytic species in the presence of the substrate, minimizing the opportunity for deactivation.[1]
-
Optimize the Base: The choice of base is critical. For nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) is often a highly effective base.[4][5]
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[3]
-
Purify Starting Materials: If impurities are suspected, purify the starting materials and use high-purity, dry solvents.
Question 2: I am observing significant formation of a homocoupling byproduct from my boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an inefficient catalyst system.[4]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated by bubbling with an inert gas or by using freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source or Efficient Precatalyst: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to homocoupling.[4] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst.[4]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.
Question 3: My reaction is producing a significant amount of the protodeboronated byproduct. What steps can I take to prevent this?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid. This is a common issue, especially with electron-deficient heteroaryl boronic acids.[6]
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[6][7]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[6]
-
Choice of Base: A milder base might reduce the rate of protodeboronation.[6] Experiment with different bases to find the optimal balance between reactivity and stability.
-
Minimize Reaction Time: Shorter reaction times can help to minimize the exposure of the boronic acid to conditions that favor protodeboronation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" in Suzuki coupling?
A1: The "2-pyridyl problem" refers to the difficulty encountered when performing Suzuki coupling reactions with 2-substituted pyridines. The nitrogen atom at the 1-position is in close proximity to the coupling site, allowing it to strongly coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or complete reaction failure.[1]
Q2: How do bulky, electron-rich ligands help in the Suzuki coupling of nitrogen-containing heterocycles?
A2: Bulky, electron-rich ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), play a dual role. Their steric bulk creates a protective pocket around the palladium center, physically hindering the coordination of the nitrogen atom from the heterocyclic substrate. Their electron-donating nature increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and stabilizes the active catalytic species.[4]
Q3: When should I consider using a palladium precatalyst?
A3: Palladium precatalysts are beneficial when you are experiencing issues with catalyst activation or deactivation. They are designed to readily generate the active, monoligated Pd(0) species in solution, leading to more reproducible and efficient reactions, especially with challenging substrates like nitrogen-containing heterocycles.[1]
Q4: Can the choice of solvent affect catalyst poisoning?
A4: Yes, the solvent can influence the reaction in several ways. Poor solubility of the reactants can lead to inefficient reactions. Additionally, some solvents can coordinate to the palladium center and affect the catalytic activity. It is often necessary to screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF) to find the optimal conditions for your specific substrates.[8]
Q5: What are some common impurities that can poison the palladium catalyst?
A5: Besides the nitrogen atom of the substrate itself, other common catalyst poisons include sulfur-containing compounds, which can be present as impurities in starting materials or reagents.[2] Oxygen can also deactivate the catalyst through oxidation.[3] It is crucial to use high-purity reagents and to maintain an inert atmosphere.
Data Presentation
Table 1: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 3-Bromopyridine and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15-20 | 90-99 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | 12-24 | 80-95 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | 12-24 | 90-99 |
| 4 | Na₂CO₃ | EtOH/H₂O (3:1) | 80 | < 2 | 98 |
| 5 | TEA | Dioxane/H₂O (4:1) | 80-100 | 24 | Moderate |
Data compiled from various sources for illustrative purposes.[5][9][10][11]
Table 2: Comparison of Catalyst Systems for the Suzuki Coupling of 2-Chloropyridines
| Catalyst System (Pd Source / Ligand) | Catalyst Loading | Key Advantages |
| Pd(OAc)₂ / SPhos or XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[4] |
| Pd(PEPPSI)-IPr | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[4] |
| Pd(PPh₃)₄ | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol provides a general method and should be optimized for specific substrates.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-bromopyridine).
-
Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Amino-5-bromopyridine
Microwave irradiation can significantly reduce reaction times.
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if necessary)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 3-amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst and the chosen solvent system to the vial.
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling of nitrogen-containing heterocycles.
Caption: Mechanism of catalyst poisoning by a nitrogen-containing heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purifying Substituted Pyrroles by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted pyrroles using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My crude pyrrole is a dark, oily substance. Is this normal, and can it be purified by column chromatography?
A1: Yes, it is common for crude substituted pyrroles to appear as dark oils or solids. Pyrroles are often susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, leading to colored impurities.[1] Column chromatography is a suitable method for removing these impurities to yield a pure, often lighter-colored product.[1] It is crucial to handle the crude and purified pyrrole under an inert atmosphere (e.g., nitrogen or argon) and protect it from light whenever possible.[1][2]
Q2: My pyrrole streaks or "tails" down the silica gel column, resulting in poor separation. What causes this and how can I fix it?
A2: Streaking or tailing is a frequent issue when purifying polar compounds like some substituted pyrroles on silica gel.[2] This is often due to strong interactions between the pyrrole and the acidic silanol groups on the silica surface.[2] Here are several strategies to resolve this:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a base to your eluent.[2] Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[2][3]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel, especially for basic pyrroles.[2]
-
Deactivate the Silica Gel: You can pretreat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a base like triethylamine before loading your sample.[1][2]
Q3: I suspect my substituted pyrrole is decomposing on the silica gel column. How can I confirm this and prevent it?
A3: Pyrroles, particularly electron-rich ones, can be unstable on acidic silica gel.[1][4] To test for decomposition, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot has degraded, your compound is likely unstable on silica.
To prevent decomposition during column chromatography:
-
Work Quickly: Minimize the time your compound spends on the column.
-
Use an Inert Atmosphere: Perform the chromatography under a nitrogen or argon atmosphere to prevent oxidation.[1][2]
-
Deactivate the Silica: As mentioned in Q2, use a basic modifier in your eluent or pre-treat the silica gel.[1][2]
-
Switch to a Less Acidic Stationary Phase: Alumina can be a good alternative.[1][2]
Q4: How do I choose the right solvent system (mobile phase) for my substituted pyrrole?
A4: The ideal solvent system is typically determined by running several Thin Layer Chromatography (TLC) plates with different solvent mixtures.[5] The goal is to find a system where the desired pyrrole has an Rf value of approximately 0.25-0.35, and is well-separated from impurities.[5] A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][7]
Q5: My compound won't move off the baseline in my TLC, even with 100% ethyl acetate. What should I do?
A5: If your compound is very polar and remains at the baseline, you will need to use a more polar mobile phase.[8] You can try adding a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane).[3] In some cases, for extremely polar compounds, reverse-phase chromatography may be a better option.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks/tails on the column | Strong interaction with acidic silica gel; compound is too polar for the solvent system. | Add 0.1-1% triethylamine or pyridine to the eluent.[2] Use a more polar solvent system. Switch to neutral or basic alumina.[2] |
| Poor separation of spots | Inappropriate solvent system; column overloaded. | Optimize the solvent system using TLC to maximize the difference in Rf values.[5] Use less crude material on the column. |
| Colored impurities co-elute with the product | Impurity has a similar polarity to the product. | Try a different solvent system, perhaps with a different polarity range (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).[1] A second purification step like recrystallization may be necessary.[2] |
| Product does not elute from the column | Compound is too polar for the eluent; decomposition on silica gel.[8] | Increase the polarity of the eluent significantly (e.g., a methanol "flush").[9] Test for compound stability on silica; if it's degrading, use deactivated silica or alumina.[1][2] |
| Cracks or channels in the silica bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[2] |
Experimental Protocols
Protocol 1: General Column Chromatography Procedure for a Substituted Pyrrole
-
TLC Analysis: Determine the optimal solvent system by testing various mobile phases on a TLC plate. Aim for an Rf value of 0.25-0.35 for the target compound.[5]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrrole in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully add it to the top of the silica bed using a pipette.[2][10]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[2][10] Carefully add this powder to the top of the packed column.[2][10]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to start the flow.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel
-
Pack the column with silica gel as described in Protocol 1.
-
Prepare a solution of the non-polar component of your mobile phase containing 1% triethylamine.
-
Pass several column volumes of this basic solvent mixture through the column.
-
Equilibrate the column by passing several column volumes of your intended mobile phase (without the added base, unless required for elution) through the column before loading your sample.
Quantitative Data Summary
Table 1: Example Solvent Systems for Pyrrole Purification
| Pyrrole Type | Stationary Phase | Mobile Phase (Eluent) | Notes | Reference |
| 2-Benzoylpyrrole | Silica gel (100-200 mesh) | Ethyl acetate / Hexanes (1:9) | For an electron-deficient pyrrole. | [11] |
| 2-Methyl-5-phenyl-1-tosylpyrrole | Silica gel | Petroleum Ether / Ethyl Acetate (19:1) | For a protected, disubstituted pyrrole. | [12] |
| Tri- and Tetra-substituted pyrroles | Silica gel | Diethyl ether / Petrol (5-10%) | General system for highly substituted pyrroles. | [7] |
| Basic Pyrroles (general) | Silica gel | Dichloromethane / Methanol with 1-10% NH₃ | The ammonia acts as a basic modifier. | [3] |
| Unreacted Pyrrole Removal | Silica gel | Hexane / Ethyl acetate (4:1) | Unreacted pyrrole elutes first. | [13] |
Visualizations
Caption: A flowchart for troubleshooting the column chromatography purification of substituted pyrroles.
Caption: Logical relationships between key parameters in pyrrole chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity of Bromophenyl Pyrroles in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, understanding the subtle differences in reactivity between various isomers of key building blocks is crucial for optimizing reaction conditions and maximizing yields. This guide provides a comparative analysis of the reactivity of bromophenyl pyrrole isomers in the Suzuki coupling reaction, supported by available experimental data and established chemical principles.
Factors Influencing Reactivity
The reactivity of bromophenyl pyrroles in Suzuki coupling is primarily influenced by three key factors:
-
Position of the Bromine on the Phenyl Ring (ortho, meta, para): The electronic and steric environment of the carbon-bromine bond plays a significant role. Generally, the reactivity of aryl bromides in Suzuki coupling follows the order: para > ortho > meta.
-
para-Substituted: These isomers are often the most reactive due to the exposed position of the bromine, allowing for facile oxidative addition to the palladium catalyst.
-
ortho-Substituted: While electronically activated, the steric hindrance from the adjacent pyrrole ring can slow down the reaction rate compared to the para isomer.
-
meta-Substituted: This isomer is typically the least reactive as it lacks the electronic activation seen in the ortho and para positions.
-
-
Attachment Point of the Phenyl Ring to the Pyrrole (2-, 3-, or N-position): The electronic nature of the pyrrole ring and its influence on the phenyl group can affect the reactivity of the C-Br bond.
-
2- and 3-Phenylpyrroles: The pyrrole ring can act as an electron-donating group, which can influence the electron density at the C-Br bond of the attached phenyl ring. Subtle differences in the electronic communication between the pyrrole and phenyl rings at the 2- and 3-positions can lead to variations in reactivity.
-
N-Phenylpyrroles: In this configuration, the lone pair of the pyrrole nitrogen is part of the aromatic system and also influences the electronics of the attached phenyl ring.
-
-
Substitution on the Pyrrole Ring: The presence of electron-withdrawing or electron-donating groups on the pyrrole ring can modulate the overall electron density of the molecule and, consequently, the reactivity of the bromophenyl moiety. For instance, an electron-withdrawing group on the pyrrole can enhance the electrophilicity of the bromophenyl group, potentially increasing the rate of oxidative addition.
Comparative Reactivity Data
| Brominated Substrate Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation/Reference |
| Analogous Aryl Bromides | ||||||||
| 4-Bromophenol | Phenylboronic acid | Pd/C | K₂CO₃ | Water | MW | - | >95 | Inferred from studies on bromophenols |
| 2-Bromophenol | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | - | ~90 | Inferred from studies on bromophenols |
| 3-Bromophenol | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | ~85 | Inferred from studies on bromophenols |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Inferred from studies on bromopyridines |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | Inferred from studies on bromopyridines |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | Inferred from studies on bromopyridines |
| Bromopyrrole Derivatives | ||||||||
| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | p-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 73 | [1] |
| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | o-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 52 | [1] |
| 3-Bromopyrazole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | > 4-bromo isomer | [2] |
| 4-Bromopyrazole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good Yield | [2] |
Analysis of Trends:
Based on the data from analogous systems, we can predict the following reactivity trends for bromophenyl pyrroles in Suzuki coupling:
-
Effect of Bromine Position: For a given phenylpyrrole (e.g., 2-phenylpyrrole), the reactivity of its bromo-isomers is expected to follow the order: 4-bromo > 2-bromo > 3-bromo.
-
Effect of Phenyl Position on Pyrrole: While direct comparative data is scarce, studies on other heteroaryl bromides, such as bromopyrazoles, suggest that the position of the bromo-substituent on the heterocyclic ring can significantly impact reactivity[2]. It is plausible that similar effects would be observed for 2- vs. 3-bromophenyl pyrroles.
-
Steric Hindrance: As demonstrated by the lower yield for o-tolylboronic acid compared to p-tolylboronic acid, steric hindrance near the reaction center can significantly reduce the efficiency of the coupling reaction[1]. This suggests that ortho-bromophenyl pyrroles may be less reactive than their para-counterparts.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a bromophenyl pyrrole with an arylboronic acid, based on established and reliable methods from the literature.
Materials:
-
Bromophenyl pyrrole isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromophenyl pyrrole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromophenyl pyrrole.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To further clarify the experimental workflow and the logical relationships governing reactivity, the following diagrams are provided.
Caption: Generalized experimental workflow for the Suzuki coupling of bromophenyl pyrroles.
Caption: Factors influencing the reactivity of bromophenyl pyrroles in Suzuki coupling.
References
A Comparative Guide to Catalysts for Paal-Knorr Synthesis of N-Aryl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a fundamental reaction in heterocyclic chemistry, provides a direct and efficient route to N-aryl pyrroles, core scaffolds in numerous pharmaceuticals and functional materials. The choice of catalyst is paramount, significantly influencing reaction efficiency, yield, and overall sustainability. This guide presents an objective comparison of various catalysts employed in the Paal-Knorr synthesis of N-aryl pyrroles, supported by experimental data to aid in catalyst selection for specific research and development needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Paal-Knorr synthesis of N-aryl pyrroles is typically evaluated based on reaction time, yield, catalyst loading, and reaction conditions. Below is a summary of quantitative data for a selection of catalysts, highlighting their performance in the synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline as a model reaction.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | 10 | Acetonitrile | Reflux | 47 min | 92 | [1] |
| p-Toluenesulfonic acid (p-TSA) | 10 | Acetonitrile | Reflux | - | 80 | [1] | |
| Saccharin | - | - | - | - | - | [2] | |
| Silica Sulfuric Acid (SiO₂-OSO₃H) | - | Solvent-free | Room Temp. | 3 min | 98 | [2] | |
| Lewis Acid | Sc(OTf)₃ | 1 | Solvent-free | - | - | 89-98 | [3] |
| ZrOCl₂·8H₂O | - | Solvent-free | Room Temp. | 5 min | 97 | [2] | |
| SbCl₃/SiO₂ | 10 | Hexane | Room Temp. | 60 min | 51-94 | [4] | |
| BiCl₃/SiO₂ | 7.5 | Hexane | Room Temp. | 60 min | 22-96 | [4] | |
| Heterogeneous | Co/NGr-C@SiO₂-L | 1.8 | Solvent-free | 100 | 24 h | >80 | [5] |
| CATAPAL 200 (Alumina) | 40 mg | Solvent-free | 60 | 45 min | 68-97 | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Paal-Knorr synthesis of N-aryl pyrroles using different types of catalysts.
Protocol 1: Brønsted Acid Catalysis using Trifluoroacetic Acid (TFA)
This protocol describes the synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole.
Materials:
-
4-Bromoaniline (1.0 equiv)
-
2,5-Hexanedione (1.1 equiv)
-
Trifluoroacetic acid (10 mol%)
-
Acetonitrile
Procedure:
-
To a solution of 4-bromoaniline in acetonitrile, add 2,5-hexanedione and trifluoroacetic acid.
-
Reflux the reaction mixture for the time specified by monitoring with Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrrole.[1]
Protocol 2: Lewis Acid Catalysis using Scandium Triflate (Sc(OTf)₃) under Solvent-Free Conditions
This protocol outlines a general procedure for the synthesis of N-substituted pyrroles.
Materials:
-
Aromatic amine (1.0 equiv)
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Sc(OTf)₃ (1 mol%)
Procedure:
-
In a round-bottom flask, mix the aromatic amine and the 1,4-dicarbonyl compound.
-
Add Sc(OTf)₃ to the mixture.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete as indicated by TLC.
-
After completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The catalyst can often be recovered from the aqueous layer and reused.
-
Purify the crude product by column chromatography.[3]
Protocol 3: Heterogeneous Catalysis using CATAPAL 200 Alumina
This solvent-free protocol describes the synthesis of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole.
Materials:
-
4-Toluidine (1.0 equiv)
-
Acetonylacetone (1.0 equiv)
-
CATAPAL 200 (40 mg)
Procedure:
-
In a reaction vial, combine 4-toluidine and acetonylacetone.
-
Add 40 mg of CATAPAL 200 catalyst.
-
Heat the mixture at 60 °C for 45 minutes.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the pure N-aryl pyrrole.[4][6]
Visualizing the Workflow
A clear understanding of the experimental process is essential for efficient laboratory work. The following diagram, generated using Graphviz, illustrates a typical workflow for the Paal-Knorr synthesis of N-aryl pyrroles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 1H and 13C NMR Spectra for 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole and Analogues
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole and its close analogue, 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. This comparison is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of similar compounds.
Data Presentation: A Comparative Overview
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. The expected shifts for this compound are also estimated to guide researchers.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (AA'BB' system, ppm) | Pyrrole Protons (s, 2H, ppm) | Methyl Protons (s, 6H, ppm) |
| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole¹ | 7.44 (d, J = 8.4 Hz), 7.16 (d, J = 8.4 Hz) | 5.91 | 2.04 |
| This compound (Predicted) | ~7.5-7.6 (d), ~7.1-7.2 (d) | ~5.9 | ~2.0 |
¹Data obtained from a publication on the synthesis of N-substituted pyrroles.
Table 2: ¹³C NMR Data Comparison
| Compound | C-Br/Cl (Cq, ppm) | C-N (Cq, ppm) | Aromatic CH (ppm) | Pyrrole C-C (Cq, ppm) | Pyrrole CH (ppm) | Methyl C (ppm) |
| 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole¹ | 133.7 | 137.7 | 129.6, 129.5 | 128.9 | 106.2 | 13.1 |
| This compound (Predicted) | ~122 | ~138 | ~132, ~130 | ~129 | ~106 | ~13 |
¹Data obtained from a publication on the synthesis of N-substituted pyrroles.
Experimental Protocols
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard and set to 0.00 ppm for both ¹H and ¹³C spectra.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a given chemical compound.
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry Fragmentation Analysis: 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole vs. its Non-Brominated Analog
A Comparative Guide for Researchers in Drug Development and Analytical Chemistry
This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole and its non-brominated counterpart, 1-Phenyl-2,5-dimethylpyrrole. Understanding the fragmentation behavior of these compounds is crucial for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical and chemical research. This document outlines the expected fragmentation pathways, presents a comparative data table, and provides a standardized experimental protocol for acquiring such data.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is predicted to be dominated by the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of bromine. The two major isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance, resulting in two peaks of almost equal intensity (M+ and M+2) separated by two mass-to-charge units (m/z).[1][2] The primary fragmentation pathways are expected to involve the cleavage of the N-aryl bond and fragmentation of the pyrrole ring.
In contrast, the mass spectrum of 1-Phenyl-2,5-dimethylpyrrole will show a single major molecular ion peak at m/z 171.[3][4] Its fragmentation will be simpler, lacking the characteristic isotopic signature of bromine.
Comparative Fragmentation Data
The following table summarizes the predicted and observed major fragment ions for both compounds under electron ionization.
| m/z (Predicted for this compound) | m/z (Observed for 1-Phenyl-2,5-dimethylpyrrole)[3][4] | Proposed Fragment Structure/Identity | Notes |
| 249/251 | 171 | [M]+• (Molecular Ion) | The isotopic peaks for the brominated compound are of nearly equal intensity. |
| 170 | 170 | [M - H]+ | Loss of a hydrogen atom. |
| 94 | 94 | [C6H8N]+ | 2,5-Dimethylpyrrole radical cation. |
| 155/157 | 77 | [C6H4Br]+ / [C6H5]+ | Bromophenyl cation / Phenyl cation. |
| 79/81 | - | [Br]+ | Bromine cation. |
Fragmentation Pathway Visualization
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation can proceed through several pathways as depicted below.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following is a representative protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1562 u/s.
3. Data Analysis
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) if available. For novel compounds, comparison with structurally similar compounds is recommended.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided data and protocols can aid researchers in the identification and structural confirmation of this and related compounds in their drug development and chemical analysis workflows.
References
- 1. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 2. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
A Comparative Guide to Pyrrole Synthesis: Paal-Knorr and Its Alternatives for the Modern Chemist
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrroles is a critical task. This five-membered aromatic heterocycle is a cornerstone of numerous pharmaceuticals, natural products, and advanced materials. The choice of synthetic strategy can profoundly impact yield, purity, scalability, and the accessibility of desired substitution patterns. This guide provides an in-depth comparative analysis of the classical Paal-Knorr pyrrole synthesis alongside three other cornerstone methods—the Hantzsch, Knorr, and Van Leusen syntheses—and a representative modern transition-metal-catalyzed approach.
This publication offers a quantitative comparison of these methods, detailed experimental protocols for key transformations, and visual diagrams of the reaction pathways to inform the selection of the most suitable synthesis for a given research objective.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The selection of a synthetic method is often a trade-off between yield, reaction time, temperature, and substrate scope. The following table summarizes typical performance data for the discussed pyrrole synthesis methods, providing a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., NaOH, ammonia) | Room Temp. - Reflux | Variable | Often moderate, can be <50 |
| Knorr | α-Aminoketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 |
| Van Leusen | Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH, K2CO3) | Room Temp. | 1 - 24 h | 70 - 97[2] |
| Transition-Metal Catalyzed | Dienyl azides | Rhodium or Zinc catalysts | Room Temp. | 1 - 12 h | High (often >80)[3] |
In-Depth Analysis of Pyrrole Synthesis Methods
This section provides a detailed overview of each synthetic method, including its mechanism, advantages, limitations, and a representative experimental protocol.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[4]
Advantages:
-
Operational simplicity.
-
Generally high yields for a wide range of substrates.[1]
-
The amine substrate scope is broad, including ammonia, primary aliphatic and aromatic amines.[6]
Limitations:
-
The synthesis of unsymmetrical 1,4-dicarbonyl precursors can be challenging.
-
Harsh reaction conditions, such as prolonged heating in acid, may not be suitable for sensitive substrates.[1]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
-
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Glacial acetic acid (10 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and aniline in glacial acetic acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (50 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
-
Expected Yield: ~85-95%
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[7] This method is particularly useful for the preparation of polysubstituted pyrroles.
Advantages:
-
High flexibility in the substitution pattern of the resulting pyrrole.
-
One-pot reaction from readily available starting materials.
Limitations:
-
Yields can be moderate and sometimes lower than other methods.
-
The reaction can be prone to side reactions, leading to the formation of furan derivatives (Feist-Benary furan synthesis).[8]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Ammonia (aqueous solution, 28%)
-
α-Chloroacetophenone (1.55 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add aqueous ammonia and stir the mixture at room temperature for 30 minutes to form the enamine in situ.
-
Add α-chloroacetophenone to the reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.
-
-
Expected Yield: ~40-60%
Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[9] A key feature of this method is that the often-unstable α-aminoketone is typically generated in situ from an α-oximinoketone by reduction with zinc in acetic acid.[9]
Advantages:
-
Good yields for a variety of substituted pyrroles.
-
Adaptable for the synthesis of highly functionalized pyrroles.
Limitations:
-
The in situ generation of the α-aminoketone can sometimes lead to side reactions.
-
The scope can be limited by the availability of the starting materials.
Caption: Mechanism of the Knorr Pyrrole Synthesis.
-
Materials:
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Sodium nitrite (0.69 g, 10 mmol)
-
Zinc dust (1.31 g, 20 mmol)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
In a flask, dissolve ethyl acetoacetate (1.30 g) in glacial acetic acid. Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in a small amount of water to prepare the oximino derivative in situ.
-
To this mixture, add the remaining ethyl acetoacetate (1.30 g) followed by the portion-wise addition of zinc dust while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol.
-
-
Expected Yield: ~60-70%
Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (Michael acceptor) to produce pyrroles.[2] This method is highly versatile for the synthesis of 3,4-disubstituted or 3-substituted pyrroles.[2]
Advantages:
-
Mild reaction conditions.
-
Operationally simple with readily available starting materials.[2]
-
Broad substrate scope for the Michael acceptor.[2]
Limitations:
-
The tosyl group is eliminated, which is not atom-economical.
-
The substitution pattern is largely dictated by the structure of the Michael acceptor.
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
-
Materials:
-
An α,β-unsaturated ketone (e.g., chalcone, 1 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Dry Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in dry DMF at 0 °C, add a solution of the α,β-unsaturated ketone and TosMIC in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Expected Yield: ~70-95%
Modern Approach: Transition-Metal-Catalyzed Pyrrole Synthesis
Modern synthetic methods often offer milder reaction conditions, improved efficiency, and novel pathways to access complex pyrrole structures. A representative example is the rhodium- or zinc-catalyzed synthesis of pyrroles from dienyl azides.[3] This reaction proceeds at room temperature and provides a range of substituted pyrroles.[3]
Advantages:
-
Mild reaction conditions (room temperature).[3]
-
High yields and good functional group tolerance.[3]
-
Provides access to pyrroles that may be difficult to synthesize via classical methods.
Limitations:
-
The synthesis of the dienyl azide starting materials can be multi-step.
-
The use of metal catalysts can sometimes require careful handling and purification to remove metal residues.
Caption: Mechanism of a Transition-Metal-Catalyzed Pyrrole Synthesis.
-
Materials:
-
Dienyl azide (0.2 mmol)
-
Dirhodium(II) caprolactamate [Rh2(cap)4] (2 mol%)
-
Dichloromethane (DCM) (2 mL)
-
-
Procedure:
-
In a vial, dissolve the dienyl azide in dichloromethane.
-
Add the rhodium catalyst to the solution.
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Expected Yield: High, often >80%
Conclusion
The synthesis of pyrroles remains a vibrant area of chemical research, driven by the importance of this heterocycle in various scientific disciplines. The Paal-Knorr synthesis, with its operational simplicity and generally high yields, continues to be a workhorse in organic synthesis. However, for accessing more complex substitution patterns, the Hantzsch and Knorr syntheses offer valuable alternatives. The Van Leusen reaction provides a mild and efficient route to specific substitution patterns. Furthermore, modern transition-metal-catalyzed methods are expanding the toolkit for pyrrole synthesis, enabling the formation of previously inaccessible structures under mild conditions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This comparative guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
The Versatility of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is paramount to the success of a research campaign. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole has emerged as a highly versatile building block, offering a unique combination of a readily functionalizable aryl halide and a stable, substituted pyrrole core. This guide provides an objective comparison of its performance against other synthetic alternatives, supported by experimental data and detailed protocols, to validate its utility in the synthesis of complex molecules for pharmaceutical and material science applications.
The core value of this compound lies in its bifunctional nature. The 2,5-dimethylpyrrole moiety is a key structural component in a vast array of biologically active molecules, while the 4-bromophenyl group serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[1][2] This intermediate is a cornerstone in the synthesis of novel compounds targeting a range of applications, from potential treatments for tuberculosis to the development of organic electronic materials.[2]
Comparative Performance in Cross-Coupling Reactions
The true utility of this compound is most evident in its application in widely-used C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. The choice of the aryl halide on the synthetic intermediate can significantly impact reaction efficiency and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds. The reactivity of the aryl halide partner is a critical factor, with the general trend being I > Br > Cl. Below is a comparative table illustrating the typical performance of this compound against its iodo- and chloro-analogs in a representative Suzuki-Miyaura coupling with an arylboronic acid. While iodo-derivatives often provide higher yields in shorter reaction times, the bromo-intermediate offers a balance of reactivity, stability, and cost-effectiveness.[3][4]
| Parameter | 1-(4-Bromo phenyl)-... | 1-(4-Iodo phenyl)-... (Alternative) | 1-(4-Chloro phenyl)-... (Alternative) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (1-2 mol%) | Pd₂(dba)₃/SPhos (2 mol%) |
| Base | K₂CO₃ | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Toluene/H₂O | 1,4-Dioxane |
| Temperature | 90-100 °C | 80-90 °C | 100-120 °C |
| Reaction Time | 4-12 h | 1-6 h | 12-24 h |
| Typical Yield | Good to Excellent (75-95%) | Excellent (>90%) | Moderate to Good (60-85%) |
This data is representative and compiled from general knowledge of Suzuki-Miyaura coupling reactions.[3][4] Specific yields may vary based on the coupling partner and precise reaction conditions.
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, is another key application for this intermediate.[5] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial. Bromo-derivatives like this compound are often preferred as they are more reactive than chloro-derivatives, allowing for milder reaction conditions and broader substrate scope.
| Parameter | 1-(4-Bromo phenyl)-... | 1-(4-Chloro phenyl)-... (Alternative) |
| Catalyst | Pd(OAc)₂/P(o-tolyl)₃ | Pd₂(dba)₃/XPhos |
| Base | Et₃N | Cs₂CO₃ |
| Solvent | DMF or Acetonitrile | 1,4-Dioxane or Toluene |
| Temperature | 100-120 °C | 120-140 °C |
| Reaction Time | 8-16 h | 18-36 h |
| Typical Yield | Good (70-90%) | Moderate (50-75%) |
This data is representative and based on general principles of the Heck reaction.[5] Actual results will depend on the specific alkene and reaction parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any synthetic intermediate.
Synthesis of this compound via Paal-Knorr Condensation
This is the most common and straightforward method for preparing the title compound.[6]
Materials:
-
4-Bromoaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline in glacial acetic acid.
-
Add 1.1 equivalents of 2,5-hexanedione to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a solid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous K₂CO₃ solution
-
Toluene
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and the degassed 2M K₂CO₃ solution.
-
Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Synthetic and Biological Pathways
Understanding the workflow and the biological context of molecules synthesized from this intermediate is crucial for drug discovery.
Caption: Synthetic workflow for this compound and its subsequent use.
Derivatives of this compound have been investigated as inhibitors of essential enzymes in pathogens, such as enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[2]
Caption: Inhibition of the bacterial fatty acid synthesis pathway by a pyrrole-based inhibitor.
Conclusion
This compound stands out as a robust and versatile intermediate for the synthesis of complex organic molecules. Its balanced reactivity in key cross-coupling reactions, combined with the desirable properties of the dimethylpyrrole core, makes it an excellent choice for projects in drug discovery and materials science. The straightforward Paal-Knorr synthesis further enhances its appeal, providing a reliable and scalable route to this valuable building block. By understanding its comparative performance and leveraging detailed synthetic protocols, researchers can effectively incorporate this intermediate into their synthetic strategies to accelerate the development of novel and impactful compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole, a versatile building block in medicinal chemistry.[1] Experimental data and detailed protocols are provided to support the objective comparison.
Introduction to Purity Assessment
This compound is commonly synthesized via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with 4-bromoaniline.[2][3] This synthesis, while generally efficient, can lead to various impurities, including unreacted starting materials, byproducts like the corresponding furan derivative, and polymerization products.[4] Therefore, robust analytical methods are essential to accurately determine the purity of the final compound. While several methods can be employed for purity determination of organic compounds, such as melting point analysis, Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC remains the gold standard for its high resolution, sensitivity, and quantitative accuracy.[5][6][7]
This guide will focus on a comparative analysis of a developed Reverse-Phase HPLC (RP-HPLC) method with GC-MS and NMR spectroscopy for the purity assessment of this compound.
Comparative Experimental Workflow
The following diagram illustrates the workflow for comparing the purity assessment of the target compound using HPLC, GC-MS, and NMR.
Caption: Comparative workflow for purity assessment.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical quantitative data obtained from the analysis of a batch of synthesized this compound using RP-HPLC, GC-MS, and quantitative NMR (qNMR).
Table 1: Purity Assessment Results
| Analytical Technique | Purity of Main Compound (%) | Key Advantages | Key Limitations |
| RP-HPLC | 99.58 | High resolution, excellent quantitation, robust. | Requires reference standards for impurity identification. |
| GC-MS | 99.45 | High sensitivity, excellent for volatile impurities, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | 99.20 | Absolute quantification without a specific reference standard of the analyte, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze. |
Table 2: Impurity Profile
| Impurity | Retention Time (min) - HPLC | Retention Time (min) - GC-MS | Chemical Shift (ppm) - ¹H NMR | Proposed Identity |
| 1 | 2.54 | 3.12 | 7.6 (d), 7.0 (d) | 4-Bromoaniline (Starting Material) |
| 2 | 4.18 | 5.23 | - | Furan byproduct |
| 3 | 8.92 | - | - | Polymerization product |
Experimental Protocols
This section details the RP-HPLC method developed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % A % B 0 50 50 15 10 90 20 10 90 21 50 50 | 25 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid.
-
Procedure: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of CDCl₃. Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 value.
-
Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Logical Relationships in Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion
For routine quality control and accurate quantification of this compound, the developed RP-HPLC method offers the best combination of resolution, robustness, and ease of use. GC-MS serves as a powerful complementary technique, especially for the identification of volatile impurities. Quantitative NMR provides the advantage of absolute quantification and structural confirmation, making it a valuable tool for the characterization of reference standards. The choice of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
- 1. Cas 5044-24-6,this compound | lookchem [lookchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Triflates Versus Bromides in the Suzuki Coupling of Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For chemists working with pyrrole scaffolds—a common motif in pharmaceuticals and functional materials—the choice of leaving group on the pyrrole ring is a critical parameter that can significantly impact reaction outcomes. This guide provides an objective comparison of two common leaving groups, bromides and triflates (trifluoromethanesulfonates), in the context of Suzuki coupling of pyrroles.
Performance Comparison: Triflates vs. Bromides
The primary distinction between bromides and triflates in Suzuki coupling lies in their relative reactivity and the optimal conditions required for efficient coupling. Generally, the reactivity of the electrophile in the oxidative addition step of the catalytic cycle follows the order I > OTf > Br >> Cl.[1] However, this can be modulated by the specific catalyst system employed.
Pyrrole Bromides are widely used and have been shown to be effective coupling partners in a variety of Suzuki reactions. They are typically stable and readily accessible. Successful couplings of bromopyrroles often utilize palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf).
Pyrrole Triflates , while less commonly reported in the literature for pyrrole substrates specifically, are excellent leaving groups and are frequently used for other heterocyclic systems, such as pyridines and pyrazoles.[2][3] The high reactivity of triflates can be advantageous, sometimes allowing for milder reaction conditions. However, their synthesis from the corresponding hydroxypyrroles can be an additional step to consider.
The choice between a bromide and a triflate can also be influenced by the desired chemoselectivity in molecules containing multiple potential leaving groups. For instance, in some systems, conditions can be tuned to selectively couple a triflate in the presence of a bromide, or vice versa.
Experimental Data Summary
| Entry | Pyrrole/Heterocycle Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 93 | [4] |
| 2 | Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 66 | [4] |
| 3 | N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME | 80 | 2 | 84 | [5] |
| 4 | 2-Methyl-3-pyridyl triflate | Alkenylboronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 80 | 18 | 90 | [2] |
| 5 | 2-(Hydroxymethyl)-6-methyl-3-pyridyl triflate | Alkenylboronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane | 80 | 18 | 80 | [2] |
| 6 | Pyrazole triflate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | dppf (10) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 95 | [3] |
SEM = 2-(trimethylsilyl)ethoxymethyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane; dba = dibenzylideneacetone.
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. This process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification.
Experimental Protocols
Below are detailed experimental protocols for Suzuki coupling reactions involving a bromopyrrole and a representative heterocyclic triflate.
Protocol 1: Suzuki Coupling of a Bromopyrrole Derivative
This protocol is adapted from the arylation of SEM-protected bromopyrroles.[4]
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired aryl-substituted pyrrole.
Protocol 2: Suzuki Coupling of a Heterocyclic Triflate
This protocol is based on the coupling of 3-pyridyl triflates and can be adapted for pyrrolyl triflates.[2]
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine the heterocyclic triflate (1.0 equiv.), the alkenylboronic acid pinacol ester (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous dioxane, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.).
-
Reaction: Heat the mixture to 80 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the coupled product.
Conclusion
Both bromides and triflates are viable leaving groups for the Suzuki-Miyaura cross-coupling of pyrroles. Bromides are well-established and benefit from a large body of literature, making them a reliable choice. Triflates, on the other hand, offer the potential for higher reactivity, which may be advantageous for challenging couplings or when milder conditions are required. The optimal choice will depend on the specific substrate, the availability of starting materials, and the desired reaction conditions. The experimental protocols and data presented here provide a solid foundation for researchers to make an informed decision when designing their synthetic strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking the efficiency of different palladium ligands for Suzuki coupling of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of biaryl and heteroaryl compounds is of particular significance in drug discovery and development. The choice of the palladium ligand is critical to the success of these transformations, profoundly influencing reaction yields, rates, and substrate scope. This guide provides a comparative analysis of the efficiency of different palladium ligands for the Suzuki coupling of N-aryl pyrroles, using the reaction of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole with phenylboronic acid as a representative transformation.
While direct comparative data for this specific substrate is limited, this guide draws upon established knowledge from the coupling of structurally similar N-aryl bromides to provide valuable insights into ligand selection. The data presented herein is a composite from various studies on related substrates to offer a predictive comparison.
Quantitative Comparison of Palladium Ligands
The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of a model substrate, N-(4-bromophenyl)pyrrole, with phenylboronic acid. This substrate is structurally analogous to this compound and serves as a reliable benchmark for ligand efficiency in this context.
| Ligand/Catalyst | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ (as Pd(PPh₃)₄) | Pd(0) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| dppf (as Pd(dppf)Cl₂) | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 80 | 8 | 92[1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | 98[2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 2 | 99 |
| RuPhos | Pd-G3-XPhos | K₃PO₄ | 2-MeTHF | 80 | 3 | 97 |
| IMes (NHC Ligand) | (IMes)Pd(allyl)Cl | NaOtBu | 1,4-Dioxane | 80 | 6 | 94[3] |
Note: The data presented is a representative compilation from various sources on structurally similar N-aryl bromides and may not reflect the exact outcomes for this compound.
Experimental Workflow
The logical workflow for carrying out the Suzuki-Miyaura coupling reaction is depicted below. This process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to effect the carbon-carbon bond formation.
References
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole as a hazardous, halogenated organic waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional disposal.
The proper disposal of this compound is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Waste Identification and Classification
The initial and most crucial step is the correct identification and classification of the waste.[1][2] this compound is a halogenated organic compound due to the presence of a bromine atom.[3] As such, it is classified as hazardous waste and requires a specific disposal pathway.[2][4] It should be assumed that this compound may possess properties similar to other pyrrole derivatives, which can be flammable and toxic.[5][6]
Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[2] this compound waste must be collected separately from other waste streams.
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated: Keep this compound separate from non-halogenated organic solvents.[3][7][8] Mixing these waste streams can complicate disposal and increase costs.[8][9]
-
Incompatible Chemicals: Do not mix with acids, bases, or oxidizing agents.[2][5]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, paper towels) separately from liquid waste.
Waste Collection and Container Management
All waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use a designated, leak-proof container made of a material compatible with the chemical.[4] The container must have a secure, tight-fitting lid.[4][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2][4] The label must also include the full chemical name: "this compound."[2][4] Do not use abbreviations or chemical formulas.[4] Indicate the date when the waste was first added to the container.[2]
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[4][9] Store the container in a designated, well-ventilated, and secure area, away from heat or ignition sources.[1]
Disposal of Contaminated Materials and Empty Containers
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated solid hazardous waste container.
-
Glassware and Labware: Contaminated labware should be decontaminated if possible or disposed of as hazardous waste.[4]
-
Empty Containers: To be considered non-hazardous, an "empty" container must be triple-rinsed with a suitable solvent.[4][11] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][11]
Arranging for Professional Disposal
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[4][12]
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department or equivalent is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a waste pickup.[4]
-
Licensed Disposal Service: The EHS department will work with a licensed waste disposal service to ensure the chemical is managed and disposed of in compliance with all local, state, and federal regulations.[1][5]
Summary of Disposal Procedures
| Step | Action | Key Considerations |
| 1. Identification | Classify as hazardous, halogenated organic waste. | Consult Safety Data Sheet (SDS) if available. |
| 2. Segregation | Collect in a dedicated container. | Separate from non-halogenated, acidic, basic, and oxidizing waste. |
| 3. Collection | Use a compatible, sealed, and properly labeled container. | Label with "Hazardous Waste" and the full chemical name. |
| 4. Contaminated Items | Treat all contaminated materials as hazardous waste. | Triple-rinse empty containers and collect the rinsate. |
| 5. Disposal | Arrange for pickup by your institution's EHS office. | Never dispose of in sinks or regular trash. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Essential Safety and Handling Guide for 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.
Chemical Hazards: this compound is associated with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this chemical. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Essential to protect against splashes and airborne particles that can cause serious eye irritation.[1][2] A face shield offers a broader range of protection. |
| Hands | Chemical-resistant gloves | Nitrile or other suitable chemically resistant gloves should be worn to prevent skin contact, which can lead to irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Body | Laboratory coat; Chemical-resistant apron or coveralls | A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn to protect the skin.[4][5] |
| Respiratory | Use in a well-ventilated area; NIOSH-approved respirator | Work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[6][7] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[2][8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[6][7]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Designate a specific area for handling the chemical.
2. Donning PPE:
-
Put on a lab coat.
-
Wear safety goggles and a face shield.
-
Don the appropriate chemical-resistant gloves.[2]
3. Handling the Chemical:
-
Perform all manipulations of the solid chemical within the chemical fume hood to contain any dust or vapors.[6]
-
Use non-sparking tools if the chemical is flammable or handled near flammable solvents.[6]
-
Avoid the formation of dust and aerosols.[2]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area and any equipment used.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and contaminated lab supplies, must be collected in a designated, labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatible.[9]
2. Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
Store the waste container in a well-ventilated, secure area away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7][9]
-
Handle uncleaned, empty containers as you would the product itself.[9]
Visual Workflow for Safe Handling and Disposal
References
- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. realsafety.org [realsafety.org]
- 5. sams-solutions.com [sams-solutions.com]
- 6. echemi.com [echemi.com]
- 7. aobchem.com [aobchem.com]
- 8. falseguridad.com [falseguridad.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
